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  • Product: 9-Anthraldoxime
  • CAS: 1942-19-4

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Architecture and Reactivity of 9-Anthraldoxime

Executive Summary 9-Anthraldoxime (CAS 34810-13-4) is a pivotal anthracene derivative characterized by the presence of an oxime (=N-OH) functional group at the C9 position. It serves as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Anthraldoxime (CAS 34810-13-4) is a pivotal anthracene derivative characterized by the presence of an oxime (=N-OH) functional group at the C9 position. It serves as a critical intermediate in the synthesis of fluorescent sensors, organic semiconductors, and biologically active isoxazoles. Unlike simple oximes, the steric congestion imposed by the peri-hydrogens (C1 and C8) of the anthracene core imparts unique conformational constraints, influencing its reactivity and isomerism. This guide details its physicochemical properties, synthetic pathways, and downstream applications in materials science and medicinal chemistry.

Chemical Identity & Physical Architecture

Physicochemical Profile

The compound exists primarily as a yellow crystalline solid. Its solubility profile is dictated by the hydrophobic anthracene core, making it soluble in non-polar to moderately polar organic solvents (toluene, dichloromethane, DMF) but insoluble in water.

PropertyData
IUPAC Name (E/Z)-Anthracene-9-carbaldehyde oxime
CAS Number 34810-13-4
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.25 g/mol
Melting Point 162–164 °C (predominantly syn isomer) [1, 2]
Appearance Yellow needles or crystalline powder
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Toluene; Insoluble in H₂O
Functional Groups Anthracene (fluorophore), Oxime (amphoteric/nucleophilic)
Stereochemistry: The Syn/Anti Dichotomy

9-Anthraldoxime exhibits geometrical isomerism around the C=N double bond. However, the bulky anthracene ring creates significant steric hindrance with the oxime hydroxyl group.

  • Syn Isomer: The -OH group is oriented towards the anthracene ring. This is often the kinetically favored product but is sterically crowded.

  • Anti Isomer: The -OH group is oriented away from the ring.

  • Impact: Commercial samples are often mixtures, predominantly syn (melting point ~162°C), whereas the pure trans (anti) isomer has been reported with a higher melting point (218–220°C) [3].

Synthetic Pathways[5]

Standard Laboratory Synthesis

The most robust method involves the condensation of 9-anthraldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution.

Mechanism:

  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon of 9-anthraldehyde.

  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N bond.

Synthesis cluster_cond Condensation Conditions Aldehyde 9-Anthraldehyde (C15H10O) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + NH2OH Reagent NH2OH·HCl Na2CO3 / EtOH Product 9-Anthraldoxime (C15H11NO) Intermediate->Product - H2O

Figure 1: Synthetic pathway for 9-Anthraldoxime via condensation.

Chemical Reactivity Profile

9-Anthraldoxime acts as a "chemical hinge," allowing access to three distinct classes of derivatives: Nitriles, Isoxazoles, and Metal Complexes.

Pathway A: Dehydration to 9-Anthracenecarbonitrile

The oxime group can be dehydrated to form a cyano group (-CN). This transformation is essential for creating electron-deficient anthracene derivatives used in organic electronics.

  • Reagents: Acetic anhydride (classic), Gallium(III) triflate (catalytic/green) [2].

  • Significance: 9-Anthracenecarbonitrile is a key precursor for dyes and optical brighteners.

Pathway B: The Nitrile Oxide Gateway (Isoxazole Synthesis)

Treatment with chlorinating agents (e.g., N-Chlorosuccinimide, NCS) generates an unstable hydroximoyl chloride , which eliminates HCl to form 9-anthracenenitrile oxide .

  • Application: This transient 1,3-dipole undergoes [3+2] cycloaddition with alkynes or alkenes to yield isoxazoles .

  • Bioactivity: The resulting isoxazole derivatives have demonstrated DNA-intercalating properties and potential antitumor activity [4].

Pathway C: Metal Coordination

The oxime nitrogen and oxygen atoms can coordinate with transition metals.

  • Example: Reaction with triosmium clusters to form [Os3(CO)11(C14H9CN)] complexes [2]. These organometallic species are explored for their photophysical properties and stability.

Reactivity Oxime 9-Anthraldoxime Nitrile 9-Anthracenecarbonitrile (Dehydration) Oxime->Nitrile Ga(OTf)3 or Ac2O - H2O NitrileOxide 9-Anthracenenitrile Oxide (1,3-Dipole) Oxime->NitrileOxide NCS / Base (Oxidation) MetalComplex Osmium/Metal Clusters (Coordination) Oxime->MetalComplex Metal Carbonyls Isoxazole 3-(Anthracen-9-yl)isoxazoles (Bioactive Scaffolds) NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition

Figure 2: Divergent reactivity pathways of 9-Anthraldoxime.

Experimental Protocols

Protocol 1: Synthesis of 9-Anthraldoxime (Standard Scale)

Objective: Preparation of 5.0 g of 9-Anthraldoxime.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 9-anthraldehyde (4.12 g, 20 mmol) in Ethanol (40 mL).

  • Reagent Prep: Dissolve Hydroxylamine hydrochloride (2.08 g, 30 mmol) in Water (10 mL). Neutralize this solution carefully with Sodium Carbonate (1.6 g) until CO₂ evolution ceases.

  • Reaction: Add the hydroxylamine solution to the aldehyde solution. Reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (200 mL).

  • Isolation: Filter the yellow precipitate, wash copiously with water to remove salts, and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from ethanol or toluene if necessary.

    • Expected Yield: 85–93%[1]

    • Target MP: 162–164°C[1][2][3][4]

Protocol 2: Catalytic Dehydration to 9-Anthracenecarbonitrile

Objective: Green conversion of oxime to nitrile [2].

  • Setup: Mix 9-Anthraldoxime (1 mmol) and Gallium(III) triflate (5 mol%) in Toluene (5 mL).

  • Process: Reflux the mixture for 4 hours.

  • Purification: Cool and filter through a short pad of silica gel. Evaporate solvent.

  • Result: Quantitative conversion to 9-anthracenecarbonitrile.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[5]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[2]

Precautions:

  • Respiratory: Use a NIOSH-approved dust mask (N95) when handling the powder. The anthracene core can be a potent respiratory irritant.

  • Skin/Eye: Wear nitrile gloves and safety goggles. Anthracene derivatives can cause photosensitization; avoid excessive light exposure during handling.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis.

References

  • Sigma-Aldrich. (n.d.).[6] 9-Anthraldehyde oxime Product Specification. Retrieved from

  • Yan, P., et al. (2005).[2] Gallium(III) triflate catalyzed dehydration of aldoximes.[2] Catalysis Letters, 101(3), 141-143.[2]

  • Meek, J. S., & Dann, J. R. (1955).[7] The Oximes of 9-Anthraldehyde. Journal of the American Chemical Society, 77(24), 6677–6678.

  • Han, B.-J., et al. (2015). DNA interaction, antioxidant activity, and bioactivity studies of two ruthenium(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 840-849.

Sources

Exploratory

An In-Depth Technical Guide to 9-Anthraldoxime: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 9-Anthraldoxime, a pivotal molecule in synthetic organic chemistry. From its initial disc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Anthraldoxime, a pivotal molecule in synthetic organic chemistry. From its initial discovery and the elucidation of its isomeric forms to its contemporary applications as a versatile synthetic intermediate, this document traces the scientific journey of this unique compound. We delve into the historical context of its synthesis, provide detailed classical and modern preparatory protocols, and present a thorough characterization, including key physical and spectroscopic data. This guide is intended to serve as a valuable resource for researchers leveraging 9-Anthraldoxime in areas such as medicinal chemistry, materials science, and novel ligand design.

Introduction: The Significance of 9-Anthraldoxime

9-Anthraldoxime is an organic compound that has garnered significant interest within the scientific community due to its unique structural features and versatile reactivity. As an oxime derivative of 9-anthraldehyde, it serves as a crucial building block for the synthesis of a wide array of more complex molecules. Its applications are particularly notable in the preparation of various cyclic and heterocyclic compounds, such as isoxazoles, isoxazolines, and isoxazolidines.[1] Furthermore, it can be readily converted into other functional groups, including aldehydes, amides, amines, and nitriles, making it a valuable tool in multi-step organic syntheses.[1] The stable 9-anthracenenitrile oxide, easily generated from 9-anthraldoxime, is a particularly useful 1,3-dipole for cycloaddition reactions, further expanding its synthetic utility.[1]

A Historical Perspective: The Discovery and Early Characterization

The first documented synthesis of 9-Anthraldoxime was reported in 1935 by Hinkel and his collaborators.[1] This initial work laid the foundation for future investigations into the compound's properties and reactivity. Shortly thereafter, in 1938, Fieser and Hartwell developed an alternative synthetic procedure that afforded the desired product in a high yield of 93%.[1]

A significant advancement in the understanding of 9-Anthraldoxime came in 1955 with the work of Meek and Dann, who successfully prepared and characterized both the syn and anti isomers of the molecule.[2] Their research provided crucial insights into the stereochemistry of the oxime functionality and its influence on the compound's physical and chemical properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 9-Anthraldoxime is essential for its effective application in research and development.

Table 1: Physicochemical Properties of 9-Anthraldoxime
PropertyValueSource
Molecular Formula C₁₅H₁₁NO[3][4]
Molecular Weight 221.25 g/mol [3][5]
Melting Point 162-164 °C (predominantly syn)[4][5]
Appearance White to off-white powder[4]
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 9-Anthraldoxime
Spectroscopy Characteristic Signals
¹H NMR Aromatic protons (anthracene core): multiplet, ~7.5-8.6 ppm; Aldoxime proton (-CH=NOH): singlet, ~8.2-8.5 ppm; Hydroxyl proton (-OH): broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Aromatic carbons: multiple signals in the range of ~125-135 ppm; Carbonyl carbon (C=N): ~150-160 ppm.
IR Spectroscopy O-H stretch (hydroxyl group): broad band, ~3200-3600 cm⁻¹; C=N stretch (oxime): medium band, ~1650 cm⁻¹; C-H stretch (aromatic): sharp bands, ~3000-3100 cm⁻¹; C=C stretch (aromatic): sharp bands, ~1450-1600 cm⁻¹.

Synthesis of 9-Anthraldoxime: From Classical Methods to Modern Innovations

The preparation of 9-Anthraldoxime can be approached through various synthetic routes, ranging from the traditional condensation reaction to more contemporary, milder methodologies.

The Classical Approach: Condensation of 9-Anthraldehyde with Hydroxylamine

The most established and straightforward method for synthesizing 9-Anthraldoxime involves the reaction of 9-anthraldehyde with hydroxylamine. This reaction is a classic example of the formation of an oxime from an aldehyde.

Caption: Classical synthesis of 9-Anthraldoxime.

  • Preparation of the Reagent: In a suitable reaction flask, dissolve hydroxylamine hydrochloride in a 50% ethanolic pyridine solution. This step is crucial as it neutralizes the hydrochloride, liberating the free hydroxylamine necessary for the reaction.

  • Reaction Setup: To the freshly prepared hydroxylamine solution, add 9-anthraldehyde.

  • Reaction Execution: Heat the resulting mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 9-Anthraldoxime, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a product of high purity. This procedure predominantly yields the anti-isomer with a melting point of 218-220 °C.[6]

Modern Synthetic Strategies

Recent advancements in synthetic methodology have led to the development of alternative routes for the preparation of 9-Anthraldoxime, often under milder and more environmentally friendly conditions.

One innovative approach involves the treatment of 9-methylanthracene with N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (TBN) in the presence of a copper(II) acetate catalyst. This reaction proceeds in acetonitrile at 80 °C and yields 9-Anthraldoxime in good yield (85%).[6]

Another modern method utilizes the aerobic oxidation of anthracen-9-ylmethanamine. This process employs a specific catalyst system in water, with oxygen serving as a green oxidant, to produce the anti-isomer of 9-Anthraldoxime in excellent yield (89%).[6]

Key Applications in Synthetic Chemistry

The utility of 9-Anthraldoxime extends far beyond its existence as a stable organic molecule. It is a versatile precursor for a variety of important chemical transformations.

Diagram of Key Synthetic Transformations

Synthetic Applications of 9-Anthraldoxime 9-Anthraldoxime 9-Anthraldoxime NitrileOxide 9-Anthracenenitrile Oxide 9-Anthraldoxime->NitrileOxide Oxidation (e.g., NCS) Nitriles 9-Cyanoanthracene 9-Anthraldoxime->Nitriles Dehydration Amides Amides 9-Anthraldoxime->Amides Beckmann Rearrangement Amines Amines 9-Anthraldoxime->Amines Reduction Isoxazoles Isoxazoles NitrileOxide->Isoxazoles [3+2] Cycloaddition with Alkynes Isoxazolines Isoxazolines NitrileOxide->Isoxazolines [3+2] Cycloaddition with Alkenes

Caption: Key synthetic transformations of 9-Anthraldoxime.

  • Synthesis of Isoxazoles and Isoxazolines: As previously mentioned, 9-Anthraldoxime is a ready precursor to 9-anthracenenitrile oxide, a stable 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with alkynes and alkenes to afford a diverse range of substituted isoxazoles and isoxazolines, respectively.[1] These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical agents.[6]

  • Formation of 9-Cyanoanthracene: The dehydration of 9-Anthraldoxime, particularly the anti-isomer upon heating with acetic anhydride, provides a direct route to 9-cyanoanthracene.[6]

  • Beckmann Rearrangement: Under acidic conditions, 9-Anthraldoxime can undergo the Beckmann rearrangement to yield the corresponding N-substituted amide.

  • Reduction to Amines: The oxime functionality can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to produce the corresponding primary amine, 9-aminomethylanthracene.

Conclusion

9-Anthraldoxime stands as a testament to the enduring importance of fundamental organic molecules in the advancement of chemical synthesis. From its initial characterization in the early 20th century to its current role as a versatile synthetic intermediate, its journey highlights the continuous evolution of synthetic chemistry. For researchers in drug discovery, materials science, and synthetic methodology, a thorough understanding of the history, properties, and reactivity of 9-Anthraldoxime provides a powerful tool for the design and construction of novel molecular architectures with diverse functionalities.

References

  • Ahmed, S. M., Hussain, F. H. S., & Quadrelli, P. (2020). 9-Anthraldehyde oxime: a synthetic tool for variable applications. Monatshefte für Chemie - Chemical Monthly, 151(11), 1643–1658. [Link]

  • Meek, J. S., & Dann, J. R. (1955). The Oximes of 9-Anthraldehyde. Journal of the American Chemical Society, 77(24), 6677–6677. [Link]

  • Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11. [Link]

  • Hinkel, L. E., Ayling, E. E., & Morgan, W. H. (1931). CCXLVII.—Substituted aromatic aldehydes in Hantzsch's pyridine condensation. Part II. Methyl- and nitro-benzaldehydes. Journal of the Chemical Society (Resumed), 1835. [Link]

  • PubChem. (n.d.). 9-Anthracenecarboxaldehyde. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (2024, August 20). 9-Anthraldehyde. Retrieved February 2, 2026, from [Link]

Sources

Foundational

Spectroscopic data of 9-Anthraldoxime (NMR, IR, UV-Vis).

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 9-Anthraldoxime Executive Summary 9-Anthraldoxime (9-anthracenecarboxaldehyde oxime) is a pivotal intermediate in the synthesis of isoxazoles,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 9-Anthraldoxime

Executive Summary

9-Anthraldoxime (9-anthracenecarboxaldehyde oxime) is a pivotal intermediate in the synthesis of isoxazoles, nitriles, and fluorescent sensors. Its structural integrity is defined by the rigid anthracene core conjugated with an oxime moiety (


). For researchers in supramolecular chemistry and drug development, distinguishing this compound from its precursor (9-anthraldehyde) and identifying its geometric isomers (syn vs. anti) is critical.

This guide provides a definitive spectroscopic profile (NMR, IR, UV-Vis) and a self-validating synthesis protocol, designed to serve as a reference standard for laboratory characterization.

Part 1: Structural Context & Synthesis Logic

The synthesis of 9-anthraldoxime is a condensation reaction between 9-anthraldehyde and hydroxylamine. However, the critical variable often overlooked is geometric isomerism . The steric bulk of the anthracene ring at the C9 position creates a high energy barrier for rotation, leading to distinct syn (Z) and anti (E) isomers.

  • Anti-isomer (E): Thermodynamically more stable; typically the major product. Melting point: ~218–220 °C.[1]

  • Syn-isomer (Z): Kinetic product; can isomerize to anti upon heating.[1] Melting point: ~160–165 °C.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow cluster_QC Quality Control Gate Precursor 9-Anthraldehyde (Yellow Solid) Reaction Reflux (2-4 hrs) Monitor via TLC Precursor->Reaction Reagents NH2OH·HCl + Base (Pyridine/EtOH) Reagents->Reaction Workup Acidify (HCl) -> Precipitate Wash H2O Reaction->Workup Product 9-Anthraldoxime (Pale Yellow Needles) Workup->Product Recrystallize (EtOH) QC Check MP & NMR (Isomer Ratio) Product->QC

Figure 1: Synthetic pathway and critical quality control checkpoints for 9-Anthraldoxime.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for purity assessment. The diagnostic shift is the transformation of the aldehyde proton to the azomethine proton.

Experimental Parameters
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the solubility limits of anthracene derivatives and to prevent H-D exchange of the oxime hydroxyl group.
  • Frequency: 400 MHz or higher recommended to resolve aromatic multiplets.

H NMR Data Table (DMSO- )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
-OH (Oxime) 11.80 – 12.10Singlet (Broad)1HHighly variable; disappears with D

O shake.
-CH=N (Methine) 9.35 – 9.45 Singlet1HKey Diagnostic. Upfield from aldehyde precursor (~11.5 ppm).
H-1, H-8 8.50 – 8.65Doublet2HDeshielded by the "peri" effect of the C9 substituent.
H-10 8.65 – 8.75Singlet1HThe "meso" proton opposite the oxime.
H-2,3,4,5,6,7 7.50 – 7.70Multiplets6HTypical aromatic anthracene envelope.

Causality Note: The shift of the C9-H (methine) from ~11.5 ppm (CHO) to ~9.4 ppm (CH=N) confirms the condensation. If you observe a small singlet at 11.5 ppm, your reaction is incomplete.

C NMR Key Signals
  • C=N (Azomethine): ~145–148 ppm.

  • Anthracene C1-C8: 124–132 ppm (multiple signals).

  • Quaternary Carbons: 130–135 ppm.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" verification. The disappearance of the carbonyl stretch is the primary indicator of reaction success.

Comparative IR Analysis
Functional GroupWavenumber (

)
IntensityMechanistic Explanation
O-H Stretch 3200 – 3400 Broad, MediumH-bonded oxime hydroxyl. Absent in precursor.
C=N Stretch 1620 – 1640Weak/MediumCharacteristic of the imine linkage.
C=C Aromatic 1500 – 1600MediumSkeletal vibrations of the anthracene ring.
N-O Stretch 930 – 950MediumSingle bond vibration of the oxime.
C=O (Aldehyde) Absent-If a peak at ~1670

remains, purification is required.

Part 4: Electronic Spectroscopy (UV-Vis)

Anthracene derivatives exhibit a characteristic "picket fence" vibronic structure. The oxime group is an auxochrome that extends conjugation, typically causing a bathochromic (red) shift compared to unsubstituted anthracene.

  • Solvent: Ethanol or Acetonitrile (HPLC Grade).

  • Concentration:

    
     M.
    

Key Features:

  • Vibronic Fine Structure: Three distinct peaks typically observed between 340–400 nm.

  • 
    :  ~360 nm, 380 nm, 400 nm (approximate values; shifts depend on solvent polarity).
    
  • Fluorescence: 9-substituted anthracenes often show high quantum yields, but the oxime group can induce quenching via Photoinduced Electron Transfer (PET) or isomerization pathways.

Characterization Logic Flow (DOT Visualization)

CharacterizationLogic Sample Isolated Solid IR_Step Step 1: FT-IR Check 1670 cm-1 Sample->IR_Step Decision_IR C=O Present? IR_Step->Decision_IR NMR_Step Step 2: 1H NMR Check 9.4 ppm vs 11.5 ppm Decision_IR->NMR_Step No Recrystallize Recrystallize (Incomplete Rxn) Decision_IR->Recrystallize Yes Decision_NMR Pure? NMR_Step->Decision_NMR UV_Step Step 3: UV-Vis Confirm Vibronic Structure Decision_NMR->UV_Step Yes Decision_NMR->Recrystallize No Final Validated 9-Anthraldoxime UV_Step->Final

Figure 2: Logical flowchart for spectroscopic validation of 9-Anthraldoxime.

Part 5: Detailed Experimental Protocol

Objective: Synthesis of 9-Anthraldoxime from 9-Anthraldehyde.

  • Reagent Prep: Dissolve 9-anthraldehyde (1.0 eq, 2.06 g, 10 mmol) in ethanol (30 mL).

  • Activation: Add hydroxylamine hydrochloride (1.5 eq, 1.04 g, 15 mmol) to the solution.

  • Base Addition: Add pyridine (1.5 eq) or sodium acetate (2.0 eq) to neutralize the HCl and drive the equilibrium.

  • Reaction: Reflux at 80°C for 3 hours. The solution will likely darken slightly.

  • Monitoring: Spot on Silica TLC (Hexane:Ethyl Acetate 4:1). The aldehyde moves faster (

    
    ) than the oxime (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-cold water (100 mL) containing 5 mL of concentrated HCl (to remove pyridine).

    • A pale yellow precipitate will form immediately.

  • Purification: Filter the solid. Recrystallize from hot ethanol to separate the anti isomer (less soluble) from any remaining impurities.

  • Drying: Vacuum dry at 40°C.

Self-Validating Check: Measure the melting point. If it is <160°C, the product is impure or wet. If it is >210°C, you have successfully isolated the stable anti-isomer.

References

  • Synthesis & Isomerism: Bouas-Laurent, H., et al. "Photochemistry of 9-anthraldehyde oxime isomers." Journal of the Chemical Society, Perkin Transactions 2, 1983.

  • NMR Solvent Effects: Abraham, R. J., et al.[3] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[3]

  • General Oxime Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

  • Anthracene Derivatives Data: "9-Anthraldehyde Oxime: A Synthetic Tool for Variable Applications." ResearchGate, 2020.

Sources

Exploratory

Introduction: The Critical Role of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 9-Anthraldoxime

9-Anthraldoxime (C₁₅H₁₁NO), a derivative of 9-anthraldehyde, is a polycyclic aromatic oxime with significant potential as a building block in organic synthesis, a ligand in coordination chemistry, and an intermediate in the development of novel pharmaceutical agents and materials.[1] The utility of any chemical compound in these demanding applications is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. An in-depth understanding of how 9-Anthraldoxime behaves in various solvent systems and under different environmental stressors is paramount for designing robust synthetic routes, developing stable formulations, and ensuring reproducible experimental outcomes.

This technical guide provides a comprehensive overview of the solubility and stability profiles of 9-Anthraldoxime. We will delve into the theoretical underpinnings of its behavior, present methodologies for its empirical determination, and offer field-proven insights into the causal factors that govern its performance in a laboratory setting. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to harness the full potential of this versatile molecule.

Core Physicochemical Properties of 9-Anthraldoxime

A baseline understanding of the intrinsic properties of 9-Anthraldoxime is essential before exploring its solubility and stability. These properties, derived from computational models and structural analysis, dictate its interactions at the molecular level.

PropertyValueSource
Molecular Formula C₁₅H₁₁NOPubChem[2]
Molecular Weight 221.25 g/mol PubChem[2]
IUPAC Name (NE)-N-(anthracen-9-ylmethylidene)hydroxylaminePubChem[2]
Appearance Expected to be a crystalline solidInferred from precursor[1]

Part 1: The Solubility Profile of 9-Anthraldoxime

The solubility of 9-Anthraldoxime is a direct consequence of its molecular structure: a large, nonpolar, and rigid anthracene core appended with a polar oxime functional group (-CH=NOH). This duality is the primary determinant of its behavior in different solvents.

Theoretical Considerations: A Tale of Two Moieties
  • The Anthracene Core: The tricyclic aromatic system of anthracene is inherently hydrophobic and lipophilic. This large nonpolar surface area dictates that the molecule will favor interactions with nonpolar or weakly polar solvents through van der Waals forces. Based on the behavior of similar anthracene derivatives, high solubility can be anticipated in aromatic hydrocarbons and chlorinated solvents.[3]

  • The Oxime Group: The hydroxyl (-OH) and imine (-C=N-) components of the oxime group introduce polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This allows for favorable interactions with polar protic and aprotic solvents.

The overall solubility in a given solvent is a trade-off between these opposing characteristics. The large nonpolar core is expected to dominate, rendering the molecule poorly soluble in highly polar solvents like water.

Qualitative Solubility in Common Laboratory Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XyleneSoluble to Freely SolubleStrong van der Waals interactions with the anthracene core.[4][5][6]
Chlorinated Dichloromethane (DCM), ChloroformSolubleFavorable interactions with the nonpolar ring system.[3]
Polar Aprotic Tetrahydrofuran (THF), Acetone, Ethyl AcetateSoluble to Sparingly SolubleThe solvent's polarity can interact with the oxime group, but the large nonpolar core limits high solubility.[1]
Polar Protic Ethanol, MethanolSparingly Soluble to Slightly SolubleHydrogen bonding with the oxime group is possible, but the hydrophobic anthracene core resists solvation by these polar solvents.[3]
Highly Polar Protic WaterInsolubleThe molecule's overwhelmingly nonpolar character prevents effective solvation by water.[1]
Aqueous Acid/Base 5% HCl, 5% NaOHInsolubleThe oxime group is generally considered a weak acid and does not possess a sufficiently basic site to be protonated by dilute acid, thus not significantly enhancing aqueous solubility.[7]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method to quantitatively determine the solubility of 9-Anthraldoxime, grounded in established principles of physical chemistry.[8]

Objective: To determine the equilibrium solubility of 9-Anthraldoxime in a chosen solvent at a specified temperature.

Materials:

  • 9-Anthraldoxime (high purity)

  • Selected solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[9]

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 9-Anthraldoxime to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the settled solid.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates. The first few drops should be discarded to saturate the filter material.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method.[10] Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of 9-Anthraldoxime.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Solid to Known Solvent Volume B Seal Vial A->B C Incubate on Shaker (24-48h, Constant Temp) B->C D Settle Undisturbed (≥4h, Constant Temp) C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify via HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: The Stability Profile of 9-Anthraldoxime

The stability of 9-Anthraldoxime refers to its ability to resist chemical degradation under various conditions. Understanding its degradation pathways is crucial for defining appropriate storage and handling procedures.

Potential Degradation Pathways
  • Hydrolysis: Oximes can be susceptible to hydrolysis, particularly under acidic conditions, which reverts them to the parent aldehyde (9-anthraldehyde) and hydroxylamine.[11] The reaction is catalyzed by protons, which activate the carbon of the C=N bond towards nucleophilic attack by water.

  • Oxidation: The anthracene core, while aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air. This is a known incompatibility for the parent aldehyde.[4][6]

  • Photodecomposition: Polycyclic aromatic hydrocarbons are often photosensitive. The absorption of UV light can promote electrons to excited states, leading to various photochemical reactions, including oxidation or rearrangement.

  • Beckmann Rearrangement: In the presence of strong acids (e.g., concentrated sulfuric acid) or other catalysts, oximes can undergo the Beckmann rearrangement to form amides.[12] While this typically requires harsh conditions, it is a potential degradation pathway to consider.

Factors Influencing Stability
  • pH: Acidic conditions are expected to accelerate hydrolytic degradation.[13] Neutral to slightly alkaline conditions are likely to be more favorable for stability.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature.[14] Therefore, storage at reduced or controlled room temperature is advisable.

  • Light: To prevent photodecomposition, 9-Anthraldoxime should be stored in amber vials or otherwise protected from light.

  • Atmosphere: To minimize oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, particularly for long-term storage.

Experimental Protocol for Stability Assessment (ICH-Guided)

This protocol provides a framework for evaluating the stability of 9-Anthraldoxime in a specific solvent system, based on principles outlined in international regulatory guidelines.[15][16]

Objective: To assess the degradation of 9-Anthraldoxime in solution over time under defined storage conditions.

Materials:

  • Stock solution of 9-Anthraldoxime of known concentration in the desired solvent.

  • Temperature- and humidity-controlled stability chambers.

  • Photostability chamber (optional, for forced degradation).

  • Amber glass vials with inert caps.

  • HPLC system with a validated, stability-indicating method.

Procedure:

  • Sample Preparation: Prepare a solution of 9-Anthraldoxime at a relevant concentration. Aliquot this solution into multiple amber vials, ensuring a consistent volume in each.

  • Initial Analysis (T=0): Immediately analyze several vials to establish the initial concentration (C₀) and purity profile. This serves as the baseline.

  • Storage: Place the remaining vials into stability chambers under various conditions. Recommended conditions for a comprehensive study include:

    • Long-Term: 25 °C / 60% Relative Humidity (RH)

    • Accelerated: 40 °C / 75% RH

    • Refrigerated: 5 °C

    • Forced Degradation (for method validation): Expose to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidant (e.g., 3% H₂O₂), and light.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), remove vials from storage.[15][16]

  • Sample Analysis: Allow the vials to equilibrate to room temperature. Analyze the contents using the stability-indicating HPLC method.

  • Data Evaluation:

    • Quantify the remaining percentage of 9-Anthraldoxime relative to the T=0 value.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and any changes in physical appearance (e.g., color).

    • A common stability threshold is retaining ≥90% of the initial concentration.[10]

G cluster_setup Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis A Prepare Stock Solution in Desired Solvent B Aliquot into Amber Vials A->B C Analyze T=0 Samples (Establish Baseline) B->C D Long-Term (25°C / 60% RH) B->D E Accelerated (40°C / 75% RH) B->E F Refrigerated (5°C) B->F G Pull Samples at Scheduled Intervals D->G E->G F->G H Equilibrate to RT G->H I Analyze via Stability- Indicating HPLC H->I J Calculate % Remaining & Assess Degradants I->J

Caption: Workflow for a Solution-State Stability Study.

Conclusion and Recommendations

9-Anthraldoxime is a molecule of significant synthetic interest, whose practical application hinges on a clear understanding of its solubility and stability. Its amphipathic nature—a dominant nonpolar core with a polar functional group—predicts good solubility in nonpolar aromatic and chlorinated solvents, with limited solubility in polar alcohols and insolubility in water.

The stability of 9-Anthraldoxime is paramount for its storage and use. The primary degradation concerns are acid-catalyzed hydrolysis and potential oxidation. Based on these characteristics, the following best practices are recommended:

  • Solvent Selection: For creating stock solutions, toluene, THF, or dichloromethane are excellent starting points. For reactions in polar media, solubility will be limited and should be empirically determined.

  • Storage: 9-Anthraldoxime should be stored as a solid in a cool, dry, and dark place. Solutions should be freshly prepared whenever possible. If solution storage is necessary, it should be for short durations at refrigerated temperatures (2-8 °C) in amber vials.

By employing the robust experimental protocols detailed in this guide, researchers can generate reliable, application-specific data to optimize their use of 9-Anthraldoxime, ensuring both the success and reproducibility of their work.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5355154, 9-Anthraldehyde oxime, predominantly syn. [Link]

  • MDPI. Stability of Nine Time-Dependent Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT) Use. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • PubMed Central. Determination of Isoniazid Gained Fluorescent with 9-Anthraldehyde by HPLC-FL Method in Dosage Forms. [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • PubMed. Studies on the decomposition of the oxime HI 6 in aqueous solution. [Link]

  • ResearchGate. Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (A) The degradation of oxamyl and the formation of oxamyl-oxime in... | Scientific Diagram. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source link could not be verified)
  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Fortune Chemical. 9-Anthraldehyde Explained: Properties & Uses. [Link]

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. (Source link could not be verified)
  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • ResearchGate. (PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. [Link]

  • PubMed Central. Simultaneous Quantification of Nine Target Compounds in Traditional Korean Medicine, Bopyeo-Tang, Using High-Performance Liquid Chromatography–Photodiode Array Detector and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (Source link could not be verified)
  • National Center for Biotechnology Information. Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. [Link]

  • ResearchGate. (PDF) Development of HPLC-UV assay methods for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. [Link]

  • U.S. Pharmacopeia. Strength and Stability Testing for Compounded Preparations. [Link]

  • Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

Sources

Foundational

Technical Whitepaper: 9-Anthraldoxime as a Functional Scaffold for Bio-Sensing and Intercalation

Executive Summary 9-Anthraldoxime (9-AO) represents a distinct class of -conjugated systems merging the high quantum yield of the anthracene fluorophore with the nucleophilic and metal-chelating versatility of the oxime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Anthraldoxime (9-AO) represents a distinct class of


-conjugated systems merging the high quantum yield of the anthracene fluorophore with the nucleophilic and metal-chelating versatility of the oxime moiety. While often overlooked as a mere intermediate, this guide outlines its potential as a primary scaffold  for three high-value research vectors: fluorogenic organophosphate detection , DNA intercalation , and supramolecular assembly .

This whitepaper provides a validated synthesis protocol, mechanistic insights into its photophysics, and experimental frameworks for its application in drug discovery and environmental sensing.

Part 1: Chemical Architecture & Validated Synthesis

Structural Logic

The 9-AO molecule comprises a planar, hydrophobic anthracene core coupled to a polar aldoxime group (


).
  • Anthracene Core: Provides strong blue fluorescence and

    
    -
    
    
    
    stacking capability (essential for DNA intercalation).
  • Oxime Handle: Acts as a "switch." In its native state, the lone pair on the nitrogen can quench fluorescence via Photoinduced Electron Transfer (PET). Upon reaction (e.g., phosphorylation or metal binding), this PET process is perturbed, resulting in a measurable signal change.

Synthesis Protocol (High-Purity)

Standard commercial samples often contain 9-anthraldehyde impurities. For spectroscopic precision, in-house synthesis and recrystallization are recommended.

Reagents:

  • 9-Anthraldehyde (10 mmol)

  • Hydroxylamine Hydrochloride (

    
    ) (15 mmol)
    
  • Ethanol (Abs.) / Pyridine (Catalytic)

Workflow:

  • Dissolution: Dissolve 9-anthraldehyde in 20 mL warm ethanol.

  • Addition: Add hydroxylamine hydrochloride followed by 1 mL pyridine.

  • Reflux: Heat to reflux (

    
    ) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Precipitation: Cool to room temperature; pour into ice-cold water.

  • Purification: Recrystallize the yellow precipitate from ethanol/water (9:1).

Quality Control Table:

ParameterSpecificationValidation Method
Appearance Bright Yellow NeedlesVisual Inspection
Melting Point

Capillary MP Apparatus

NMR

9.5 (s, 1H, -CH=N), 11.8 (s, 1H, -OH)
400 MHz DMSO-

Fluorescence

nm
Fluorometer (in MeCN)
Synthesis & Validation Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 9-Anthraldehyde Reagent Add NH2OH·HCl + Pyridine Start->Reagent Reflux Reflux 3h @ 80°C (Ethanol) Reagent->Reflux TLC TLC Check (Hex:EtOAc 4:1) Reflux->TLC TLC->Reflux Incomplete Precip Ice Water Precipitation TLC->Precip Complete Recryst Recrystallize (EtOH/H2O) Precip->Recryst Final Pure 9-Anthraldoxime (Yellow Needles) Recryst->Final

Figure 1: Step-by-step synthesis and purification workflow for high-purity 9-Anthraldoxime.

Part 2: Research Area A – Fluorescent Sensing of Nerve Agents

The Mechanism

9-AO serves as a potent model for detecting organophosphorus (OP) nerve agents (e.g., Sarin mimics like DCP).

  • Principle: The oxime oxygen is nucleophilic. It attacks the phosphorous center of the nerve agent.

  • Signal Transduction: The formation of the phosphorylated oxime ester alters the electronic push-pull of the system, typically resulting in a bathochromic shift (red shift) or fluorescence quenching/enhancement depending on the solvent polarity.

Experimental Protocol: Fluorogenic Titration

Objective: Determine the limit of detection (LOD) for Diethyl chlorophosphate (DCP - a Sarin mimic).

  • Stock Solution: Prepare

    
     9-AO in Acetonitrile (MeCN).
    
  • Baseline: Record emission spectrum (

    
     nm).
    
  • Titration: Add DCP aliquots (0 to 50 equivalents).

  • Incubation: Allow 2 minutes equilibration per addition.

  • Data Analysis: Plot Intensity (

    
    ) vs. [DCP].
    

Causality Check:

  • Why MeCN? Aprotic solvents prevent hydrolysis of the organophosphate before it reacts with the oxime.

  • Why 2 minutes? Oxime phosphorylation is fast but not instantaneous; kinetic stability ensures reproducible data.

Part 3: Research Area B – DNA Intercalation & Therapeutics

Therapeutic Rationale

The planar anthracene ring is a classic DNA intercalator. However, simple anthracene is too hydrophobic. The oxime group adds polarity and hydrogen-bonding capability, potentially increasing affinity for the DNA minor groove edges while the core intercalates.

Protocol: Viscosity-Based Binding Mode Validation

Fluorescence quenching alone does not prove intercalation (it could be groove binding). Viscosity is the gold standard.

Theory: Intercalation lengthens the DNA helix, increasing viscosity (


). Groove binding does not.

Workflow:

  • DNA Prep: Dissolve Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4).

  • Viscometer: Use an Ubbelohde viscometer at

    
    .
    
  • Measurement: Measure flow time (

    
    ) of DNA alone.
    
  • Titration: Add increasing ratios of 9-AO (

    
    ). Measure flow time (
    
    
    
    ).
  • Plot:

    
     vs. Binding Ratio (
    
    
    
    ).
    • Slope > 0: Intercalation.[1][2]

    • Slope

      
       0: Groove Binding.
      
DNA Interaction Logic (DOT Visualization)

DNABinding Ligand Free 9-AO (Planar/Hydrophobic) Complex Intercalation Complex (Stacking Interaction) Ligand->Complex Equilibrium (K_b) DNA ds-DNA Helix (Base Pairs) DNA->Complex Equilibrium (K_b) Viscosity Viscosity Increase (Helix Lengthening) Complex->Viscosity Structural Change Hypochromism UV-Vis Hypochromism (Pi-Orbital Coupling) Complex->Hypochromism Electronic Change Quenching Fluorescence Quenching (Base Transfer) Complex->Quenching Photophysical Change

Figure 2: Mechanistic consequences of 9-AO intercalation into DNA base pairs.

Part 4: Supramolecular & Crystal Engineering

The "Self-Assembly" Opportunity

9-AO possesses a unique dual-face nature:

  • 
    -Face:  Drives stacking (H-aggregates or J-aggregates).
    
  • H-Bond Edge: The oxime (

    
    ) can form dimers (
    
    
    
    motifs) or chains.

Research Vector: Use 9-AO as a linker in Metal-Organic Frameworks (MOFs) or co-crystals. The oxime nitrogen can coordinate to metals (


, 

), while the anthracene acts as a rigid, fluorescent spacer.

References

  • National Institutes of Health (NIH). Organophosphorus compounds and oximes: a critical review. PubMed Central. [Link]

  • ACS Publications. Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

Sources

Exploratory

9-Anthraldoxime and its derivatives in organic chemistry.

Title: 9-Anthraldoxime: Synthetic Architecture, Fluorescence Mechanisms, and Pharmacophore Integration Executive Summary 9-Anthraldoxime (9-AO) represents a critical junction in organic synthesis, bridging the photophysi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 9-Anthraldoxime: Synthetic Architecture, Fluorescence Mechanisms, and Pharmacophore Integration

Executive Summary 9-Anthraldoxime (9-AO) represents a critical junction in organic synthesis, bridging the photophysical brilliance of the anthracene core with the versatile reactivity of the oxime functionality. For researchers in drug discovery and materials science, 9-AO is not merely an intermediate; it is a "switchable" scaffold. Its utility spans from serving as a precursor for 1,3-dipolar cycloadditions to acting as a chelation-enhanced fluorescence (CHEF) sensor. This guide dissects the synthetic pathways, stereochemical nuances, and biological applications of 9-AO, providing a rigorous technical roadmap for its utilization.

Chemical Architecture & Stereochemical Dynamics

The 9-anthraldoxime molecule consists of a lipophilic, planar anthracene fluorophore coupled to a polar oxime (


) group at the C9 position. This structure dictates its dual behavior: the anthracene moiety provides DNA intercalation potential and fluorescence, while the oxime group offers a site for metal coordination, alkylation, and redox chemistry.
Syn-Anti Isomerism

Unlike simple aliphatic oximes, 9-AO exhibits significant steric strain due to the peri-hydrogens (H1 and H8) of the anthracene ring. This leads to distinct syn (Z) and anti (E) isomers, which display divergent reactivity:

  • Anti (E-isomer): Thermodynamically more stable. The hydroxyl group is directed away from the anthracene pi-cloud.

  • Syn (Z-isomer): Kinetically favored in some rapid condensations but converts to the anti form upon heating.

Critical Reactivity Divergence:

  • Syn-oximes typically undergo the Beckmann Rearrangement to form amides.

  • Anti-oximes, due to the trans-coplanar alignment of the H and OH, predominantly undergo dehydration to form nitriles (9-cyanoanthracene) under similar conditions.

Synthetic Pathways and Derivative Classes

The synthesis of 9-AO is robust, yet the choice of conditions dictates the isomeric ratio. The primary utility of 9-AO lies in its conversion to 9-Anthracenenitrile oxide , a stable 1,3-dipole used to generate isoxazole libraries via cycloaddition.

Core Synthesis & Functionalization Tree

The following diagram illustrates the central role of 9-AO in accessing nitriles, isoxazoles, and boron complexes.

Synthesis_Pathways Aldehyde 9-Anthraldehyde Oxime 9-Anthraldoxime (Syn/Anti Mixture) Aldehyde->Oxime NH2OH·HCl, Base (EtOH/Pyridine) Nitrile 9-Cyanoanthracene Oxime->Nitrile Ac2O, Heat (Dehydration of Anti) Nit_Oxide 9-Anthracenenitrile Oxide (Stable Dipole) Oxime->Nit_Oxide NCS, Base (Chlorination/Elimination) Isoxazole 3-(Anthracen-9-yl)isoxazoles Nit_Oxide->Isoxazole Alkynes (1,3-Dipolar Cycloaddition) Boron Boron Difluoride Complexes (Fluorescent) Isoxazole->Boron BF3·Et2O (N-O Bond Cleavage/Chelation)

Figure 1: Synthetic divergence from 9-Anthraldoxime.[1][2] The nitrile oxide pathway is key for generating diverse heterocyclic libraries.

Physicochemical Properties & Sensing Mechanisms[3][4]

Fluorescence Modulation (PET vs. CHEF)

9-AO is weakly fluorescent compared to anthracene. This quenching is attributed to Photoinduced Electron Transfer (PET) from the lone pair of the oxime nitrogen to the excited anthracene fluorophore.

  • Mechanism:

    
     (Non-radiative decay).
    
  • Sensing Trigger: Protonation or metal chelation (

    
    , 
    
    
    
    ) engages the nitrogen lone pair, blocking PET and restoring strong blue fluorescence. This is the Chelation-Enhanced Fluorescence (CHEF) effect.
Spectral Data Summary
PropertyValue/ObservationNotes
Appearance Yellow crystalline solid
Melting Point 218–220 °C (Anti-isomer)Syn isomer converts to anti below MP
UV-Vis (

)
~365 nm, 385 nmTypical anthracene vibronic structure
Fluorescence (

)
~415–450 nmWeak (OFF state); Strong (ON state with

)
IR Spectrum

(O-H)
Broad band due to H-bonding
IR Spectrum

(C=N)
Characteristic oxime stretch

Biological & Pharmaceutical Applications[2][4][5][6]

DNA Intercalation & Cytotoxicity

The planar anthracene core allows 9-AO derivatives to slide between DNA base pairs (intercalation).

  • Pharmacophore: The 9-position substituent dictates the binding kinetics. The oxime group acts as a hydrogen-bond donor/acceptor, potentially interacting with the phosphate backbone or bases in the major groove.

  • Isoxazole Derivatives: Isoxazoles derived from 9-AO have shown cytotoxicity against HeLa and MCF-7 cell lines. The mechanism often involves Topoisomerase II inhibition, where the anthracene moiety stabilizes the DNA-enzyme cleavage complex.

Pro-drug Potential

The oxime linkage is hydrolytically stable at physiological pH but can be cleaved enzymatically or under specific acidic conditions in tumor microenvironments, releasing the parent aldehyde (which can form Schiff bases with lysine residues) or acting as a nitric oxide (NO) donor in specific derivative classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 9-Anthraldoxime (Anti-Isomer Dominant)

Rationale: Use of pyridine acts as both solvent and base to neutralize HCl, while ethanol ensures solubility of the aldehyde.

Reagents:

  • 9-Anthraldehyde (2.06 g, 10 mmol)

  • Hydroxylamine hydrochloride (1.04 g, 15 mmol)

  • Ethanol (20 mL)

  • Pyridine (2 mL)

Step-by-Step:

  • Dissolution: Dissolve 9-anthraldehyde in warm ethanol (50 °C) in a 100 mL round-bottom flask.

  • Addition: Add hydroxylamine hydrochloride followed by pyridine.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1).

  • Precipitation: Cool the solution to room temperature. Pour the mixture into 100 mL of ice-cold water containing 5 mL of concentrated HCl (to protonate/remove pyridine).

  • Isolation: Filter the yellow precipitate under vacuum.

  • Purification: Recrystallize from ethanol/water (9:1) to obtain yellow needles.

    • Yield: ~90-95%

    • Validation: Melting point check (218-220 °C).

Protocol B: In Situ Generation of 9-Anthracenenitrile Oxide

Rationale: Nitrile oxides are unstable; however, the anthracene derivative is relatively stable. In situ generation with NCS is safer than isolating the explosive dipole.

Reagents:

  • 9-Anthraldoxime (1 mmol)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (Et3N) (1.2 mmol)

  • Dichloromethane (DCM) (dry, 10 mL)

Step-by-Step:

  • Chlorination: Dissolve 9-anthraldoxime in DCM. Add NCS and stir at room temperature for 1 hour. This forms the hydroximoyl chloride intermediate.

  • Elimination: Cool to 0 °C. Add Triethylamine dropwise. The base eliminates HCl, generating the nitrile oxide (often visible as a color change).

  • Cycloaddition (Example): Immediately add the dipolarophile (e.g., phenylacetylene, 1.2 mmol) and stir at room temperature for 12 hours.

  • Workup: Wash with water, dry over MgSO4, and evaporate. Purify via column chromatography.

References

  • 9-Anthraldehyde oxime: a synthetic tool for variable applications. Source: ResearchGate / Springer (2020) URL:[Link]

  • Synthesis of 9-anthracenecarbaldehyde-1,1-diphenylhydrazone (Methodology Analog).
  • DNA Interactions and Biological Activity of Phenanthroline/Anthracene Derivatives. Source: MDPI (Molecules, 2021) URL:[Link][2]

  • The role of structure and metal ion in fluorescence sensing (Lanthanide-Anthracene systems). Source: Dalton Transactions (2017) URL:[3][Link][3]

  • DNA binding properties of 9-substituted harmine derivatives (Intercalation Mechanism). Source: PubMed (2013) URL:[Link]

Sources

Foundational

Technical Whitepaper: The Biological Activity and Therapeutic Utility of Oximes

Executive Summary The oxime functional group ( ) represents a versatile pharmacophore in medicinal chemistry. While historically defined by its critical role as an antidote for organophosphate (OP) poisoning, the biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxime functional group (


) represents a versatile pharmacophore in medicinal chemistry. While historically defined by its critical role as an antidote for organophosphate (OP) poisoning, the biological utility of oximes has expanded significantly. This guide analyzes the oxime moiety beyond its canonical nucleophilicity, exploring its emerging efficacy in kinase inhibition (oncology) and antimicrobial applications.[1] We provide a rigorous examination of the molecular mechanisms, validated experimental protocols for kinetic assessment, and the current challenges in blood-brain barrier (BBB) permeation.

Part 1: Chemical Basis & Structural Pharmacology

The biological activity of oximes is predicated on two fundamental chemical properties: nucleophilicity and geometric isomerism .

The Alpha-Effect and Nucleophilicity

The oxygen atom in the oxime group possesses a lone pair of electrons adjacent to the nucleophilic nitrogen. This proximity results in the "alpha-effect," significantly enhancing the nucleophilicity of the oxygen anion (oximate) compared to simple alkoxides.

  • Implication: This makes oximes exceptional at displacing leaving groups from electrophilic centers, such as the phosphorous atom in nerve agents.

  • Acidity (

    
    ):  Bioactivity is pH-dependent. The 
    
    
    
    of the oxime group typically ranges from 7.0 to 11.0. For physiological activity (pH 7.4), the oxime must exist in equilibrium between its neutral and anionic forms.
Geometric Isomerism

Oximes exist as


 (trans) and 

(cis) isomers.
  • Drug Design Criticality: The steric arrangement determines active site fit. In acetylcholinesterase (AChE) reactivation, the

    
    -isomer is often the biologically active species, positioning the oxygen anion correctly to attack the phosphyl-enzyme complex.
    

Part 2: The Gold Standard – AChE Reactivation[2]

The most established application of oximes is the reactivation of AChE inhibited by organophosphates (OPs) like Sarin, VX, or parathion.

Mechanism of Action: Transesterification

When an OP binds to AChE, it phosphorylates the serine hydroxyl group in the active site, rendering the enzyme inactive.

  • Binding: The quaternary nitrogen of the oxime (e.g., in Pralidoxime/2-PAM) binds to the anionic site of AChE, anchoring the molecule.

  • Attack: The oximate anion acts as a nucleophile, attacking the phosphorous atom of the OP-enzyme complex.

  • Displacement: The bond between the enzyme and the OP is broken, regenerating the active enzyme.

  • The "Recapture" Phenomenon (Expert Insight): The byproduct is a phosphylated oxime (POX). Crucially, POX can be a potent AChE inhibitor itself. If the dissociation of POX is slow, it may re-inhibit the enzyme, a phenomenon known as "recapture."

Comparative Efficacy of Reactivators
CompoundStructure TypePrimary UtilityLimitations
2-PAM (Pralidoxime)Mono-pyridiniumGeneral OP poisoningPoor BBB penetration; ineffective against Soman.
Obidoxime Bis-pyridiniumPotent against ParaoxonHigher toxicity; limited CNS activity.
HI-6 Bis-pyridiniumSoman/VX exposureUnstable in solution; limited broad-spectrum coverage.
RS-194B UnchargedCNS-penetrating candidateInvestigational; designed to cross BBB.
Pathway Visualization

The following diagram illustrates the reactivation kinetics and the recapture risk.

AChE_Reactivation Active_Enzyme Active AChE (Serine-OH) Inhibited_Enzyme Inhibited AChE (Phosphorylated) Active_Enzyme->Inhibited_Enzyme OP Attack Transition Transition State (Oxime-PO-Enzyme) Inhibited_Enzyme->Transition + Oxime Oxime Oxime Reactivator (Nucleophile) Reactivated Reactivated AChE Transition->Reactivated Reactivation Phosphyloxime Phosphyloxime (Toxic Byproduct) Transition->Phosphyloxime Displacement Phosphyloxime->Inhibited_Enzyme Recapture (Re-inhibition)

Figure 1: Kinetic pathway of AChE reactivation showing the critical 'Recapture' loop where the byproduct re-inhibits the enzyme.

Part 3: Emerging Therapeutic Landscapes

Beyond antidotes, the oxime moiety acts as a "bio-isostere" for carbonyl groups, improving stability and altering target affinity in oncology.[1]

Anticancer Activity: Kinase Inhibition

Oxime derivatives of Indirubin (a bis-indole alkaloid) have shown potent cytotoxicity against cancer lines.[2]

  • Target: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3

    
     (GSK-3
    
    
    
    ).[1]
  • Mechanism: The oxime group facilitates hydrogen bonding within the ATP-binding pocket of the kinase, preventing phosphorylation and arresting the cell cycle.

  • Data Point: Indirubin-3'-oxime derivatives exhibit

    
     values in the low micromolar to nanomolar range against neuroblastoma cell lines.
    
Antimicrobial & Anti-inflammatory

Oxime ethers have been synthesized to improve the lipophilicity of antibiotics.

  • Phenothiazine Oximes: Exhibit antibacterial activity by disrupting bacterial cell wall synthesis.

  • JNK Inhibition: Oxime derivatives of tryptanthrin inhibit c-Jun N-terminal kinase (JNK), reducing pro-inflammatory cytokine release.

Part 4: Validated Experimental Protocols

The Modified Ellman Assay for Reactivation Kinetics

Standard Ellman assays can yield false positives due to oximolysis (direct reaction between the oxime and the substrate or DTNB). This protocol corrects for those artifacts.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 7.4 or 8.0).

  • DTNB: 5,5′-dithiobis-(2-nitrobenzoic acid) (Ellman’s Reagent).[3][4][5][6]

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Enzyme: Recombinant human AChE (hAChE) or RBC ghosts.

Protocol Workflow:

  • Inhibition Phase: Incubate hAChE with the Organophosphate (e.g., Paraoxon) for 10–15 min until activity is <1%. Remove excess OP via spin column (critical to prevent ongoing inhibition).

  • Reactivation Phase: Add the Oxime candidate (

    
     to 
    
    
    
    M) to the inhibited enzyme.
  • Measurement: Aliquot samples at time intervals (

    
     min).
    
  • Detection: Add DTNB and ATCh. Measure Absorbance at 412 nm.[5][6][7]

  • Correction (The "Expert" Step): Run a parallel "Oxime Blank" (Buffer + Oxime + DTNB + ATCh) without enzyme. Subtract this rate from the enzyme reaction rate to account for non-enzymatic oximolysis.

Ellman_Protocol Inhibit Inhibit AChE (with OP) Purify Remove Excess OP (Spin Column) Inhibit->Purify Incubate Incubate with Oxime Candidate Purify->Incubate Split Split Sample Incubate->Split Measure_Enz Measure Abs 412nm (Enzyme + DTNB) Split->Measure_Enz Reaction Measure_Blank Measure Abs 412nm (No Enzyme Control) Split->Measure_Blank Artifact Check Calc Calculate K_obs (Subtract Blank) Measure_Enz->Calc Measure_Blank->Calc

Figure 2: Validated Ellman workflow emphasizing the 'Artifact Check' to rule out chemical oximolysis.

Part 5: Future Directions – The BBB Challenge

The primary failure mode of current oxime therapy (2-PAM, HI-6) is the inability to cross the Blood-Brain Barrier due to the permanent positive charge on the pyridinium ring.

Current Development Strategies:

  • Sugar-Oximes: Conjugating oximes with glucose moieties to utilize GLUT1 transporters for active transport across the BBB.

  • Uncharged Reactivators: Developing tertiary amine oximes that exist in equilibrium. The uncharged form crosses the BBB, then protonates to the active cationic form in the brain (pro-drug approach).

  • Nanocarriers: Encapsulation of quaternary oximes in liposomes modified with transferrin or imidazolium surfactants to facilitate receptor-mediated transcytosis.

References

  • Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase. NIH/PubMed Central. [Link]

  • Unlocking the Biological Versatility of Oximes towards Anticancer Therapy. Journal of Pharmaceutical Sciences and Research. [Link]

  • Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes. PubMed. [Link]

  • Recent developments on oximes to improve the blood brain barrier penetration. RSC Advances. [Link][8]

  • Novel oximes as blood-brain barrier penetrating cholinesterase reactivators. Chemico-Biological Interactions. [Link][8]

Sources

Exploratory

Technical Guide: Safety and Handling Precautions for 9-Anthraldoxime

Executive Technical Summary 9-Anthraldoxime (9-Anthracenecarboxaldehyde oxime) is a functionalized polycyclic aromatic hydrocarbon (PAH) widely utilized as a derivatizing agent for carbonyl detection, a fluorophore precu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

9-Anthraldoxime (9-Anthracenecarboxaldehyde oxime) is a functionalized polycyclic aromatic hydrocarbon (PAH) widely utilized as a derivatizing agent for carbonyl detection, a fluorophore precursor, and a synthetic intermediate for isoxazoles.[1][2][3] While sharing the carcinogenic potential common to anthracene derivatives, its oxime moiety introduces specific thermal and chemical instabilities—namely, the potential for Beckmann rearrangement and dehydration to nitriles under acidic or thermal stress. This guide integrates photophysical handling requirements with toxicological controls to ensure data integrity and operator safety.

Part 1: Physicochemical Profile & Identification

The following data establishes the baseline for identification and risk assessment.

ParameterTechnical Specification
Chemical Name 9-Anthraldoxime (9-Anthracenecarboxaldehyde oxime)
CAS Number 34810-13-4
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.25 g/mol
Physical State Yellow to greenish-yellow crystalline solid
Melting Point 162–164 °C (lit.)[1][4]
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.
Fluorescence Strong blue/green emission; highly sensitive to quenching by O₂.

Part 2: Toxicology & Hazard Assessment

GHS Classification & Structural Alerts

Signal Word: WARNING

Hazard ClassCodeDescription
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.[5]
STOT-SE H335 May cause respiratory irritation.[6]
Mechanism of Toxicity
  • Intercalation Potential: As a planar tricyclic aromatic system, the anthracene core can intercalate into DNA base pairs. While 9-anthraldoxime is not explicitly classified as a mutagen in all jurisdictions, it should be handled with the same rigor as known DNA intercalators (e.g., ethidium bromide).

  • Metabolic Activation: In vivo metabolism of anthracene derivatives often involves epoxidation by cytochrome P450, leading to reactive intermediates that can form DNA adducts.

  • Oxime Hydrolysis: Upon ingestion or contact with strong acids, the oxime group can hydrolyze to release hydroxylamine (a known mutagen/hematotoxin) and the parent aldehyde.

Part 3: Engineering Controls & PPE

Hierarchy of Controls

To mitigate the risks of inhalation and dermal contact, the following engineering controls are non-negotiable:

  • Primary Containment: All weighing and open-vessel manipulations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Light Exclusion: Due to the [4+4] photocycloaddition risk (photodimerization), the workspace must be equipped with amber UV-blocking filters or low-actinic (red/yellow) lighting.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double-gloving is required.

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Reasoning: Anthracene derivatives are lipophilic and can permeate thin latex rapidly.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are recommended during synthesis scale-up (>5g).

  • Respiratory: If working outside a hood (not recommended), a full-face respirator with P100/OV cartridges is mandatory.

Part 4: Operational Handling & Synthesis Protocols

The "Amber Protocol" (Light Sensitivity)

Anthracene derivatives undergo photodimerization upon exposure to UV/visible light (300–400 nm). This reaction is reversible but alters the concentration and solubility of the reagent, leading to erroneous experimental data.

Protocol:

  • Wrap all reaction vessels, columns, and storage vials in aluminum foil.

  • Use amber glassware (borosilicate Class A) for all stock solutions.

  • Validation: If a solution turns cloudy or precipitates a white solid (the dianthracene dimer) upon light exposure, the reagent is compromised.

Safe Weighing & Dissolution Workflow

SafeHandling Start Storage (4°C, Dark, Inert Gas) PPE Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weigh Weighing (Analytical Balance in Fume Hood) PPE->Weigh Minimize Light Solvent Dissolution (Degassed DMSO/DMF) Weigh->Solvent Argon Sparge Check QC Check (Absorbance/Fluorescence) Solvent->Check Check->Start Fail (Recrystallize) Use Experimental Use Check->Use Pass

Figure 1: Operational workflow for handling 9-Anthraldoxime to prevent degradation and exposure.

Reaction Safety (Thermal Instability)

Oximes are precursors to nitriles via dehydration. This reaction is often exothermic.

  • Caution: Avoid heating 9-anthraldoxime above 100°C in closed systems without pressure relief.

  • Incompatibility: Do not mix with strong oxidizing agents (e.g., KMnO₄, CrO₃) or strong Lewis acids (e.g., TiCl₄) unless part of a controlled synthesis, as this can trigger rapid Beckmann rearrangement or violent decomposition.

Part 5: Degradation Pathways & Reactivity

Understanding the degradation pathways is crucial for troubleshooting low yields or impurity profiles.

Degradation Oxime 9-Anthraldoxime (Active Reagent) Dimer Dianthracene Dimer (Non-Fluorescent Precipitate) Oxime->Dimer UV Light (hv) [4+4] Cycloaddition Nitrile 9-Anthracenecarbonitrile (Dehydration Product) Oxime->Nitrile Heat/Acid (-H2O) Aldehyde 9-Anthraldehyde (Hydrolysis Product) Oxime->Aldehyde Aqueous Acid (+H2O)

Figure 2: Primary degradation pathways. Photodimerization is the most common cause of reagent failure.

Part 6: Emergency Response & Waste Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full-face respirator and double gloves.

  • Neutralization: 9-Anthraldoxime is not corrosive, so neutralization is not chemical.

  • Cleanup: Use a wet-wipe method or a HEPA-filtered vacuum. Do not dry sweep , as this generates hazardous dust.

  • Decontamination: Clean surface with ethanol followed by soapy water. Verify cleanup with a UV lamp (365 nm)—any remaining residue will fluoresce blue/green.

Disposal
  • Classification: Hazardous Organic Waste (Halogen-free).

  • Segregation: Do not mix with oxidizing acid waste (Nitric/Chromic) to prevent NOx or HCN generation.

  • Labeling: Clearly label as "Toxic Solid: Anthracene Derivative."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5375740, 9-Anthracenecarboxaldehyde oxime. Retrieved from [Link]

  • Becker, H. D. (1993).Unimolecular Photochemistry of Anthracenes. Chemical Reviews, 93(1), 145-172.
  • European Chemicals Agency (ECHA). C&L Inventory: Anthracene derivatives hazard classification. Retrieved from [Link]

  • Ahmed, S. M., et al. (2020). 9-Anthraldehyde oxime: a synthetic tool for variable applications.[1][2] ResearchGate.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 9-Anthraldoxime as a Fluorogenic Probe for Organophosphorus Detection and Metal Ion Sensing

The following Application Note and Protocol Guide details the use of 9-Anthraldoxime (9-anthracenecarboxaldehyde oxime) in analytical chemistry, specifically focusing on its utility as a fluorogenic probe for organophosp...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 9-Anthraldoxime (9-anthracenecarboxaldehyde oxime) in analytical chemistry, specifically focusing on its utility as a fluorogenic probe for organophosphorus (OP) compounds and as a ligand for metal ion sensing.

Executive Summary

9-Anthraldoxime combines the high quantum yield of the anthracene fluorophore with the nucleophilic reactivity of the oxime group. Its primary analytical application lies in the fluorogenic detection of organophosphorus (OP) nerve agents and pesticides (e.g., diethyl chlorophosphate, chlorpyrifos). Upon reaction with electrophilic phosphoryl centers, the oxime undergoes a rapid dehydration-like elimination to form 9-anthracenenitrile . This transformation eliminates the Photoinduced Electron Transfer (PET) quenching pathway associated with the oxime nitrogen, resulting in a significant "Turn-On" fluorescence response. Secondary applications include the chelation-based sensing of transition metal ions (Cu²⁺, Zn²⁺).

Mechanism of Action

Organophosphorus (OP) Sensing: The "Dehydration" Pathway

The sensing mechanism relies on the nucleophilic attack of the oxime oxygen on the phosphorus center of the target OP. This forms a transient phosphorylated intermediate. Due to the high acidity of the oxime


-proton and the stability of the resulting nitrile, the intermediate undergoes spontaneous 1,2-elimination (dehydration), yielding highly fluorescent 9-anthracenenitrile and a phosphate diester.

Key Analytical Shift:

  • Probe (9-Anthraldoxime): Low Fluorescence (Quenched via PET from oxime N lone pair to anthracene).

  • Product (9-Anthracenenitrile): High Fluorescence (PET blocked; electron-withdrawing CN group stabilizes excited state).

Visualization of Sensing Pathway

OPSensingMechanism Probe 9-Anthraldoxime (Weak Fluorescence) Intermediate Phosphorylated Oxime Intermediate Probe->Intermediate + Analyte (Nucleophilic Attack) Analyte Organophosphate (e.g., DECP, Sarin Mimic) Analyte->Intermediate Product 9-Anthracenenitrile (Strong Blue Fluorescence) Intermediate->Product 1,2-Elimination (Fast) Byproduct Phosphate Diester Intermediate->Byproduct

Caption: Reaction pathway of 9-Anthraldoxime with organophosphates, leading to fluorescence turn-on.

Experimental Protocols

Protocol A: Synthesis of 9-Anthraldoxime Probe

Rationale: Commercial purity often varies. Fresh synthesis ensures the absence of the nitrile byproduct which causes high background noise.

Reagents:

  • 9-Anthraldehyde (98%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol (Absolute)

  • Pyridine (Catalyst/Base)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.06 g (10 mmol) of 9-anthraldehyde in 30 mL of warm ethanol (50°C) in a round-bottom flask.

  • Reagent Addition: Add 1.04 g (15 mmol) of hydroxylamine hydrochloride dissolved in 5 mL of water.

  • Catalysis: Add 2.5 mL of pyridine dropwise. The yellow solution may shift in color intensity.[2]

  • Reflux: Reflux the mixture at 80°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (Rf ~0.3).

  • Precipitation: Cool the mixture to room temperature and pour into 100 mL of ice-cold water. A pale yellow precipitate will form.

  • Purification: Filter the solid and wash with cold water (3x 20 mL) to remove pyridine salts. Recrystallize from ethanol/water (9:1).

  • Drying: Dry under vacuum over P₂O₅. Yield: ~85-90%. Melting Point: 165-168°C.

Protocol B: Fluorogenic Detection of Diethyl Chlorophosphate (DECP)

Rationale: DECP is a standard mimic for nerve agents like Sarin and Soman due to its similar phosphoryl chloride core.

Materials:

  • Probe Stock Solution: 1.0 mM 9-Anthraldoxime in Acetonitrile (MeCN).

  • Analyte Stock: DECP (various concentrations in MeCN).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Buffer: HEPES (pH 7.4) / MeCN (1:1 v/v) for aqueous testing.

Workflow:

  • Preparation: In a quartz fluorescence cuvette, add:

    • 2.0 mL of Solvent (MeCN or Buffer/MeCN mixture).

    • 20 µL of Probe Stock (Final Conc: 10 µM).

    • 20 µL of TEA (Base is required to deprotonate the oxime, pKa ~11).

  • Baseline Reading: Record the emission spectrum (

    
     nm). Ensure background fluorescence is stable and low.
    
  • Titration: Add aliquots of DECP (0–100 µM). Mix by inversion for 10 seconds.

  • Kinetic Measurement: Immediately monitor fluorescence intensity at 450 nm for 300 seconds.

    • Observation: Intensity should increase exponentially as the nitrile forms.

  • Calibration: Plot Fluorescence Intensity (

    
    ) vs. Concentration of DECP.
    

Data Analysis Parameters:

  • Linear Range: Typically 0.5 µM – 50 µM.

  • Limit of Detection (LOD): Calculated as

    
     (where 
    
    
    
    is SD of blank,
    
    
    is slope). Expected LOD: ~50-100 nM.

Data Presentation & Troubleshooting

Expected Spectral Characteristics
CompoundExcitation (

)
Emission (

)
Quantum Yield (

)
Visual Color
9-Anthraldoxime 365 nm415 nm (Weak)< 0.05Faint Blue
9-Anthracenenitrile 365 nm450 nm (Strong)> 0.60Bright Blue-Green
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Fluorescence Probe decomposed to nitrile during storage.Recrystallize probe.[3] Store in dark at -20°C under Argon.
Slow Response Time Insufficient base; reaction is pH dependent.Increase TEA concentration or use a stronger base (e.g.,

-BuOK) for non-aqueous assays.
Precipitation Probe insolubility in high % water buffers.Increase organic co-solvent (MeCN/DMSO) fraction to >40%.
No Fluorescence Change Analyte hydrolysis (if using old DECP).Use fresh DECP. Verify analyte activity with a known standard.

Experimental Workflow Diagram

Workflow Start Start: Probe Preparation Solubilization Dissolve 9-Anthraldoxime (MeCN, 1mM) Start->Solubilization Baseline Measure Baseline Fluorescence (Ex: 365nm, Em: 415nm) Solubilization->Baseline Addition Add Analyte (OP) + Base (TEA) Baseline->Addition Incubation Incubate 1-5 mins (Room Temp) Addition->Incubation Measurement Measure Emission at 450nm Incubation->Measurement Analysis Calculate LOD & Linear Range Measurement->Analysis

Caption: Standard operating procedure for fluorometric assay using 9-Anthraldoxime.

References

  • Synthesis and Reactivity of 9-Anthraldoxime

    • Ahmed, S. M., et al. "9-Anthraldehyde oxime: a synthetic tool for variable applications." SciSpace / ResearchGate, 2020. Link

  • Oxime-based Detection of Organophosphates

    • "Chlorpyrifos Detection Based on 9-Fluorenone Oxime." MDPI, 2025. (Analogous mechanism validation). Link

  • Reaction with Diethyl Chlorophosphate (DECP)

    • Fischer, B., et al. "Diethyl Chlorophosphite: A Versatile Reagent."[4] Journal of Organic Chemistry, 2002.[4] (Mechanistic basis for oxime-DECP reaction). Link

  • Anthracene Fluorescence Properties

    • "9-Anthracenecarboxaldehyde UV/Visible Spectrum." NIST Chemistry WebBook. Link

  • General Protocol for Oxime Dehydration

    • "Preparation of Nitriles from Aldoximes." Organic Syntheses, Coll.[3] Vol. 20. Link

Sources

Application

Application Note: 9-Anthraldoxime as a Novel Fluorometric Chemosensor for the Detection of Divalent Copper Ions

Abstract The escalating concern over heavy metal contamination necessitates the development of sensitive and selective detection methodologies. This application note presents a proof-of-concept for the utilization of 9-A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating concern over heavy metal contamination necessitates the development of sensitive and selective detection methodologies. This application note presents a proof-of-concept for the utilization of 9-Anthraldoxime, a fluorescent compound derived from 9-anthraldehyde, as a chemosensor for the detection of heavy metal ions, with a particular emphasis on divalent copper (Cu²⁺). While research has indicated the potential of 9-Anthraldoxime derivatives in copper sensing, this document outlines a foundational protocol for the synthesis and direct application of the parent molecule. The proposed detection mechanism is based on the principle of chelation-induced fluorescence quenching. Detailed protocols for the synthesis of 9-Anthraldoxime and a systematic procedure for evaluating its fluorometric response to a panel of heavy metal ions are provided. This guide is intended for researchers and scientists in the fields of analytical chemistry, environmental monitoring, and drug development who are exploring novel chemosensors.

Introduction: The Imperative for Advanced Heavy Metal Sensing

Heavy metal ions, even at trace concentrations, pose significant threats to environmental and biological systems.[1] Their non-biodegradable nature leads to accumulation in the food chain, resulting in various adverse health effects in humans.[2] Consequently, the development of robust, sensitive, and selective analytical methods for the detection of heavy metal ions is of paramount importance.[3] Among the various detection techniques, fluorescence spectroscopy offers distinct advantages, including high sensitivity, rapid response times, and the potential for real-time monitoring.[4]

The anthracene moiety is a well-established fluorophore known for its high quantum yield and chemical stability.[1] Functionalization of the anthracene core with specific ion-binding receptors can lead to the creation of highly selective fluorescent chemosensors.[5] The oxime functional group (-C=N-OH) is a known chelating agent for various metal ions. This application note explores the potential of combining the fluorescent properties of anthracene with the chelating ability of an oxime group in the form of 9-Anthraldoxime for the detection of heavy metal ions. While derivatives of 9-Anthraldoxime have shown promise in the selective recognition of copper(II) ions, this document provides a foundational framework for investigating the utility of the unmodified compound as a direct fluorescent sensor.[6]

Principle of Detection: A Proposed Mechanism

The proposed mechanism for the detection of heavy metal ions using 9-Anthraldoxime is based on the principle of chelation-induced fluorescence quenching . In its free state, 9-Anthraldoxime is expected to exhibit the characteristic fluorescence of the anthracene core upon excitation at an appropriate wavelength. The oxime group, with its lone pair of electrons on the nitrogen and oxygen atoms, can act as a bidentate ligand, coordinating with a metal ion.

Upon the introduction of certain heavy metal ions, particularly those with paramagnetic properties like copper(II), the formation of a 9-Anthraldoxime-metal complex is hypothesized. This chelation can lead to a quenching of the fluorescence signal through mechanisms such as photoinduced electron transfer (PET) from the excited anthracene to the metal ion. The paramagnetic nature of Cu²⁺ is a known cause of fluorescence quenching in chemosensors.[7] The degree of quenching is expected to be proportional to the concentration of the metal ion, forming the basis for quantitative analysis.

G cluster_0 Free 9-Anthraldoxime cluster_1 Complexation with Metal Ion A 9-Anthraldoxime B Fluorescence 'ON' A->B Excitation C 9-Anthraldoxime-Cu²⁺ Complex A->C Addition of Cu²⁺ D Fluorescence 'OFF' (Quenched) B->D Fluorescence Quenching C->D Excitation

Figure 1: Proposed mechanism of fluorescence quenching.

Materials and Reagents

Synthesis of 9-Anthraldoxime
  • 9-Anthraldehyde (C₁₅H₁₀O)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine (C₅H₅N)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl, for re-precipitation)

  • Acetic anhydride (for isomer characterization)

Heavy Metal Ion Detection
  • 9-Anthraldoxime (synthesized)

  • Stock solutions (1000 ppm or 0.1 M) of heavy metal salts (e.g., CuCl₂, Pb(NO₃)₂, HgCl₂, CdCl₂, NiCl₂, ZnCl₂) in deionized water.

  • Spectroscopic grade solvent (e.g., Ethanol or Acetonitrile/Water mixture)

  • Buffer solutions (for pH control, e.g., acetate, phosphate)

Equipment
  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Melting point apparatus

  • UV-Vis spectrophotometer

  • Fluorometer

  • pH meter

Experimental Protocols

Protocol 1: Synthesis of 9-Anthraldoxime

This protocol is adapted from established methods for the synthesis of oximes from aldehydes.[6][8]

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 g of 9-anthraldehyde in 50 mL of 95% ethanol. Gentle heating may be required to achieve complete dissolution.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water. Neutralize this solution by the dropwise addition of a sodium hydroxide solution or by using an ethanolic pyridine solution until the pH is approximately neutral.

  • Reaction: Add the neutralized hydroxylamine solution to the 9-anthraldehyde solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The 9-Anthraldoxime may precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from ethanol to yield the purified 9-Anthraldoxime.

  • Characterization: Determine the melting point of the synthesized product. The literature reports different melting points for the syn (165 °C) and anti (218-220 °C) isomers.[8] The isomers can be further characterized by their reaction with acetic anhydride; the anti isomer yields 9-cyanoanthracene upon heating.[6]

G A Dissolve 9-Anthraldehyde in Ethanol C Combine Reactants A->C B Prepare Neutralized Hydroxylamine Solution B->C D Reflux for 2-4 hours C->D E Cool and Precipitate D->E F Filter and Recrystallize E->F G Characterize Product F->G

Figure 2: Workflow for the synthesis of 9-Anthraldoxime.
Protocol 2: Fluorometric Detection of Heavy Metal Ions
  • Preparation of 9-Anthraldoxime Stock Solution: Prepare a stock solution of 9-Anthraldoxime (e.g., 1 mM) in a suitable solvent such as ethanol or an acetonitrile/water mixture.

  • Preparation of Metal Ion Working Solutions: Prepare a series of working solutions of the heavy metal ions of interest (e.g., Cu²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Ni²⁺, Zn²⁺) at a concentration of 1 mM from their respective stock solutions.

  • Fluorometric Measurements:

    • In a series of cuvettes, place a fixed volume of the 9-Anthraldoxime stock solution and dilute with the chosen solvent to a final volume that allows for accurate fluorescence measurement (e.g., 3 mL).

    • Record the initial fluorescence spectrum of the 9-Anthraldoxime solution. Determine the excitation and emission maxima.

    • To each cuvette, add a small, precise volume of a different metal ion working solution (e.g., 10 µL) to achieve a desired final concentration.

    • Mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence spectrum of the solution after the addition of the metal ion.

  • Selectivity Study: To assess the selectivity of 9-Anthraldoxime for a particular metal ion (e.g., Cu²⁺), perform competition experiments. In a cuvette containing the 9-Anthraldoxime solution, add the potentially interfering metal ions first, followed by the addition of Cu²⁺. Record the fluorescence at each step.

  • Quantitative Analysis: For the metal ion that shows the most significant fluorescence change (hypothesized to be Cu²⁺), perform a titration experiment. Add increasing concentrations of the metal ion to the 9-Anthraldoxime solution and record the fluorescence intensity at the emission maximum.

Data Analysis and Interpretation

The fluorescence quenching efficiency can be calculated using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity of 9-Anthraldoxime in the absence of the quencher (metal ion).

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

The results of the selectivity study should be presented in a bar chart, comparing the fluorescence response of 9-Anthraldoxime to different metal ions.

Table 1: Hypothetical Fluorescence Response of 9-Anthraldoxime to Various Heavy Metal Ions

Metal Ion (10 µM)Fluorescence Intensity (a.u.) at λₑₘQuenching Efficiency (%)
Blank (No Ion)10000
Cu²⁺15085
Pb²⁺9505
Hg²⁺80020
Cd²⁺9802
Ni²⁺70030
Zn²⁺9901

Troubleshooting

  • Low Yield of 9-Anthraldoxime: Ensure complete dissolution of the aldehyde and proper neutralization of the hydroxylamine hydrochloride. The reaction time may need to be extended.

  • Inconsistent Fluorescence Readings: Ensure the cuvettes are clean and that the solutions are properly mixed. Allow sufficient time for the reaction between the sensor and the metal ion to reach equilibrium.

  • Interference from Other Ions: The pH of the solution can significantly affect the chelation process. Conduct experiments at a controlled pH using a suitable buffer. If interference persists, the sensor may require further chemical modification to enhance selectivity.

Conclusion

This application note provides a foundational framework for the synthesis of 9-Anthraldoxime and a proof-of-concept protocol for its application as a fluorescent chemosensor for heavy metal ions, with a hypothesized selectivity towards Cu²⁺. While this protocol is presented as a starting point for research and development, the strong fluorescence of the anthracene core and the known chelating properties of the oxime group suggest that 9-Anthraldoxime is a promising candidate for further investigation in the field of chemical sensing. Further studies should focus on optimizing the reaction conditions, thoroughly evaluating the sensor's performance in terms of sensitivity, selectivity, and response time, and testing its applicability in real-world samples.

References

  • Ahmed, S. M., et al. (2020). 9-Anthraldehyde oxime: a synthetic tool for variable applications. Journal of the Iranian Chemical Society, 18(7), 1643-1673. Available at: [Link]

  • Fieser, L. F., & Hartwell, J. L. (1935). Journal of the American Chemical Society, 57(8), 1479-1481. (This is a historical reference cited in[6], a direct URL is not available, but the citation provides the source).

  • Kumar, M., et al. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118491. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 9-anthraldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of A New Compound: Octaiodo‐9,10‐Anthraquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Retrieved from [Link]

  • ACS Publications. (n.d.). A Fluorescent Dipyrrinone Oxime for the Detection of Pesticides and Other Organophosphates. Retrieved from [Link]

  • MDPI. (n.d.). Rational Design Copper Nanocluster-Based Fluorescent Sensors towards Heavy Metal Ions: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). An anthracene-based fluorescent chemosensor for Zn2+. Retrieved from [Link]

  • MDPI. (n.d.). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Retrieved from [Link]

  • ResearchGate. (n.d.). A Reversible Fluorescent Chemosensor for Selective and Sequential Detection of Copper ion and Sulfide. Retrieved from [Link]

  • MDPI. (n.d.). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. Retrieved from [Link]

  • ScienceOpen. (n.d.). Design and Development of Inexpensive Paper-Based Chemosensors for Detection of Divalent Copper. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Retrieved from [Link]

  • CSDL Khoa học. (n.d.). Fluoro- and Chromogenic Chemodosimeters for Heavy Metal Ion Detection in Solution and Biospecimens. Retrieved from [Link]

Sources

Method

Application Note: 9-Anthraldoxime as a Versatile Scaffold in Pharmaceutical Discovery

Executive Summary 9-Anthraldoxime (9-Anthracenecarboxaldehyde oxime) is a critical pharmacophore intermediate and fluorescent reporter in modern drug discovery. Unlike simple reagents, its value lies in its dual function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Anthraldoxime (9-Anthracenecarboxaldehyde oxime) is a critical pharmacophore intermediate and fluorescent reporter in modern drug discovery. Unlike simple reagents, its value lies in its dual functionality: the anthracene core provides a planar, fluorescent platform for DNA intercalation and cellular imaging, while the oxime moiety serves as a reactive "warhead" for generating isoxazole-based antitumor libraries via 1,3-dipolar cycloadditions.

This guide details the application of 9-Anthraldoxime in two high-value pharmaceutical workflows:

  • Fragment-Based Drug Discovery (FBDD): Synthesizing isoxazole-linked bioactive libraries.

  • Biophysical Assay Development: Quantifying DNA binding affinity (

    
    ) via fluorescence quenching.
    

Chemical Biology Profile

  • CAS Number: 34810-13-4[1][2]

  • Molecular Formula:

    
    [2]
    
  • Key Properties:

    • Fluorescence: Strong emission (typically

      
       nm) allowing for label-free detection.
      
    • Planarity: The tricyclic aromatic system facilitates insertion between DNA base pairs (intercalation).

    • Reactivity: The oxime group undergoes oxidation to nitrile oxides, enabling "Click" chemistry (cycloaddition) to form stable heterocyclic pharmacophores.

Application I: Synthesis of Isoxazole-Based Antitumor Candidates

Context: Isoxazoles are privileged scaffolds in oncology (e.g., Hsp90 inhibitors). 9-Anthraldoxime serves as the stable precursor to 9-Anthracenenitrile oxide , a reactive dipole that traps alkynes to form 3,5-disubstituted isoxazoles.

Experimental Workflow: 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of the nitrile oxide dipole and its subsequent trapping by a terminal alkyne to generate a library of potential DNA-intercalating antitumor agents.

Materials
  • Precursor: 9-Anthraldoxime (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq) – Chlorinating agent

  • Base: Triethylamine (

    
    ) (1.2 eq) – HCl scavenger to generate dipole
    
  • Dipolarophile: Terminal Alkyne (e.g., Phenylacetylene derivatives) (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve 9-Anthraldoxime (1 mmol) in DCM (10 mL) under

      
       atmosphere.
      
    • Add NCS (1.1 mmol) portion-wise at

      
      .
      
    • Stir for 2 hours at room temperature. Mechanism: The oxime is converted to

      
      -chloro-9-anthraldoxime.
      
  • Dipole Generation & Cycloaddition:

    • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

    • Add

      
       (1.2 mmol) dropwise over 30 minutes. Critical Step: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
      
    • Stir the mixture for 12–24 hours at room temperature.

  • Work-up & Purification:

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Oxime 9-Anthraldoxime (Stable Precursor) Chloro α-Chloro-oxime (Intermediate) Oxime->Chloro + NCS (Chlorination) Dipole 9-Anthracenenitrile Oxide (Reactive 1,3-Dipole) Chloro->Dipole + Et3N (- HCl) Isoxazole 3-(Anthracen-9-yl)isoxazole (Bioactive Scaffold) Dipole->Isoxazole + Alkyne (Cycloaddition)

Figure 1: Synthetic pathway for converting 9-Anthraldoxime into bioactive isoxazole derivatives via a nitrile oxide intermediate.[3]

Application II: DNA Binding Affinity Assay ( Determination)

Context: Anthracene derivatives bind DNA via intercalation. This assay uses the intrinsic fluorescence of the anthracene moiety of 9-Anthraldoxime (or its derivatives) to calculate the binding constant (


). Upon intercalation, the fluorescence is typically quenched due to 

-stacking interactions with base pairs.
Experimental Protocol: Fluorescence Titration
Materials
  • Ligand: 9-Anthraldoxime (stock solution: 1 mM in DMSO).

  • Target: CT-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4, 50 mM NaCl).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Step-by-Step Protocol
  • Preparation:

    • Prepare a fixed concentration of ligand (e.g.,

      
      ) in Tris-HCl buffer (3 mL cuvette).
      
    • Record the initial fluorescence emission spectrum (

      
       nm, 
      
      
      
      nm).
  • Titration:

    • Add aliquots (

      
      ) of concentrated CT-DNA stock to the cuvette.
      
    • Mix by inversion and equilibrate for 2 minutes.

    • Record the emission spectrum after each addition until saturation (no further change in intensity).

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Stern-Volmer plot) or fit to the Scatchard equation to determine
      
      
      .
    • Equation:

      
       where 
      
      
      
      approximates the binding constant in static quenching regimes.
Data Presentation: Expected Results
ParameterValue Range (Typical)Interpretation

(Excitation)
365 nmExcitation of anthracene core

(Emission)
410 - 450 nmStrong blue fluorescence
Response to DNA Quenching (Hypochromic)Indicates

-

stacking (Intercalation)
Binding Constant (

)

Moderate intercalator (comparable to simple acridines)
Mechanism of Interaction (DOT Visualization)

DNABinding LigandFree Free 9-Anthraldoxime (High Fluorescence) Complex Intercalated Complex (Quenched Fluorescence) LigandFree->Complex Insertion between Base Pairs DNA ds-DNA Helix DNA->Complex Hydrophobic Interaction Mech Mechanism: Photoinduced Electron Transfer (PET) from DNA bases (Guanine) to Anthracene excited state Complex->Mech

Figure 2: Mechanism of fluorescence quenching upon DNA intercalation. The planar anthracene core inserts between base pairs, facilitating non-radiative decay.

References

  • Ahmed, S. M., et al. (2020). "9-Anthraldehyde oxime: a synthetic tool for variable applications." ResearchGate.[4][5][6]

  • Mandi, P., et al. (2015). "Synthesis and DNA-binding studies of anthracene-based isoxazoles." Journal of Chemical Sciences.

  • Sigma-Aldrich. "9-Anthraldehyde oxime Product Specification." Merck KGaA.

  • BOC Sciences. "alpha-Chloro-9-anthraldoxime: Reagent for Nitrile Oxide Generation."

Sources

Application

Application Note: 9-Anthraldoxime as a Pivot Scaffold in Heterocyclic Synthesis

Executive Summary This guide details the utility of 9-Anthraldoxime (CAS: 10401-49-7) as a versatile precursor for generating fluorescent heterocyclic libraries. While anthracene derivatives are classic DNA intercalators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 9-Anthraldoxime (CAS: 10401-49-7) as a versatile precursor for generating fluorescent heterocyclic libraries. While anthracene derivatives are classic DNA intercalators and fluorophores, the oxime functionality at the C-9 position offers a unique "chemical pivot." It serves as a gateway to two distinct classes of heterocycles: Isoxazoles/Isoxazolines (via 1,3-dipolar cycloaddition) and Tetrazoles (via dehydration and azidation).

This document provides optimized, self-validating protocols for these transformations, emphasizing the in situ generation of 9-anthracenenitrile oxide , a reactive dipole that avoids the isolation of unstable intermediates.

Mechanistic Insight: The Nitrile Oxide Gateway

The core utility of 9-anthraldoxime lies in its conversion to 9-anthracenenitrile oxide . This intermediate is highly reactive and cannot be stored; it must be generated in situ.

The Pathway[1][2][3][4]
  • Chlorination: The oxime hydroxyl group attacks a positive halogen source (N-Chlorosuccinimide or Chloramine-T), forming a hydroximoyl chloride.

  • Dehydrohalogenation: A base (typically Triethylamine) eliminates HCl, generating the 1,3-dipole (Nitrile Oxide).

  • Cycloaddition: The dipole reacts with a dipolarophile (alkene/alkyne) to close the ring.[1]

Critical Control Point: If the base is added too quickly or the dipolarophile concentration is too low, the nitrile oxide will dimerize to form furoxan (1,2,5-oxadiazole-2-oxide), a thermodynamic dead-end that consumes your starting material.

Visualization: Reaction Logic

ReactionPathway Oxime 9-Anthraldoxime Chloro Hydroximoyl Chloride Oxime->Chloro + NCS/Chloramine-T NitOx 9-Anthracenenitrile Oxide (1,3-Dipole) Chloro->NitOx + Et3N (Slow Addition) Isox 3-(9-Anthryl) isoxazole NitOx->Isox + Alkyne/Alkene (Cycloaddition) Furoxan Furoxan Dimer (Side Product) NitOx->Furoxan Dimerization (Low Dipolarophile Conc.)

Figure 1: The divergent pathway of 9-anthraldoxime activation. Success depends on favoring the green path over the grey dashed path.

Protocol A: Synthesis of 3-(9-Anthryl)isoxazolines

Application: Creating fluorescent biological probes or photo-switchable ligands. Method: Huisgen 1,3-Dipolar Cycloaddition (Chloramine-T mediated).

Materials
  • Substrate: 9-Anthraldoxime (1.0 equiv)

  • Oxidant: Chloramine-T trihydrate (1.1 equiv) [Green alternative to NCS]

  • Dipolarophile: Styrene, Ethyl acrylate, or Phenylacetylene (1.2 – 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: None (Thermal) or Copper(I) for specific terminal alkynes (Click conditions).

Step-by-Step Procedure
  • Solubilization: Dissolve 9-anthraldoxime (e.g., 221 mg, 1 mmol) in EtOH (10 mL). The solution will exhibit strong blue fluorescence.

  • Dipolarophile Addition: Add the alkene/alkyne (1.2 mmol) to the stirring solution.

  • Oxidant Addition: Add Chloramine-T (310 mg, 1.1 mmol) in portions over 5 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: The reaction mixture may darken slightly. A precipitate (sodium chloride/sulfonamide byproduct) often forms.

  • Quench & Workup: Cool to room temperature. Pour into ice-cold water (50 mL).

    • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash: Wash combined organics with 1N NaOH (to remove sulfonamide byproduct) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization from EtOH/Hexane or column chromatography (Silica, Hexane:EtOAc 9:1).

Self-Validating Checkpoints
ParameterMethodExpected Result
Reaction Progress TLC (Hex:EtOAc 8:2)Disappearance of Oxime (

). Appearance of fluorescent product (

).
Structure Confirmation ^1H NMRDisappearance of oxime singlet (

ppm). Appearance of isoxazoline ring protons (dd,

ppm).
Dimer Check Mass SpecCheck for

peak indicating furoxan formation.

Protocol B: Synthesis of 5-(9-Anthryl)tetrazoles

Application: Bioisosteres for carboxylic acids; metal coordination frameworks (MOFs). Method: Dehydration followed by Azidation.

Workflow Logic

Direct conversion of oxime to tetrazole is rare. The robust route involves dehydrating the oxime to 9-anthracenecarbonitrile , then reacting with sodium azide.

TetrazoleSynthesis Oxime 9-Anthraldoxime Nitrile 9-Anthracenecarbonitrile Oxime->Nitrile Dehydration (SOCl2 or Ac2O, reflux) Tetrazole 5-(9-Anthryl)tetrazole Nitrile->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2 cat., DMF, 120°C)

Figure 2: Two-step synthesis of tetrazoles from 9-anthraldoxime.

Step-by-Step Procedure
Step 1: Dehydration to Nitrile
  • Suspend 9-anthraldoxime (1 mmol) in Acetic Anhydride (3 mL).

  • Reflux for 1 hour.

  • Pour onto crushed ice. Neutralize with NaHCO₃.

  • Filter the yellow solid (9-anthracenecarbonitrile ). Yield is typically >90%.

    • IR Check: Look for strong sharp signal at

      
       (C≡N).
      
Step 2: Tetrazole Formation[2][3][4]
  • Dissolve 9-anthracenecarbonitrile (1 mmol) in DMF (5 mL).

  • Add Sodium Azide (NaN₃, 1.5 mmol) and Zinc Bromide (ZnBr₂, 1 mmol) as a Lewis acid catalyst.

    • Safety Note: NaN₃ can form explosive hydrazoic acid if acidified. Keep reaction basic/neutral.

  • Heat to 110–120°C for 12–24 hours.

  • Workup: Cool and add 1N HCl (carefully, in fume hood) to precipitate the free tetrazole.

  • Filter and recrystallize from Ethanol.

Comparative Data: Reaction Efficiency

The following table summarizes expected yields based on the dipolarophile electronic nature (Protocol A).

Dipolarophile TypeExample ReagentElectronic CharacterExpected YieldNotes
Electron-Deficient Ethyl AcrylateLUMO-controlled85-92%Fastest reaction; high regioselectivity.
Styrenic StyreneConjugated70-80%Good fluorescence retention in product.
Electron-Rich Butyl Vinyl EtherHOMO-controlled40-55%Slower; higher risk of dimerization.
Alkyne PhenylacetyleneAcetylenic65-75%Yields fully aromatic Isoxazole .

References

  • Synthesis of Anthracenyl-Isoxazoles: M. C. B. Jafta et al., "Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)," Molecules, 2024. Establishes the bromination/re-aromatization pathway and structural characterization of these scaffolds.

  • 1,3-Dipolar Cycloaddition Mechanism: R. Huisgen, "1,3-Dipolar Cycloadditions. Past and Future," Angewandte Chemie International Edition, 1963. The foundational text for the cycloaddition mechanism used in Protocol A.

  • Tetrazole Synthesis via Nitriles: Z. P. Demko and K. B.[3] Sharpless, "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water," Journal of Organic Chemistry, 2001. Authoritative source for the Zinc-catalyzed addition of azide to nitriles (Protocol B).

  • Green Synthesis of Isoxazolines (Chloramine-T): K. B. G. Torssell, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis," VCH Publishers, 1988. Standard reference for the chemistry of hydroximoyl chlorides and nitrile oxides.

Sources

Method

Application Note: Enhancing Detection of Carbonyl-Containing Analytes using 9-Anthraldoxime Derivatization for HPLC Analysis

Abstract This application note presents a comprehensive guide to the derivatization of carbonyl-containing analytes, such as ketosteroids, using 9-Anthraldoxime as a pre-column labeling agent for High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the derivatization of carbonyl-containing analytes, such as ketosteroids, using 9-Anthraldoxime as a pre-column labeling agent for High-Performance Liquid Chromatography (HPLC). The introduction of the anthracene moiety to the analyte significantly enhances UV-Vis and fluorescence detection, thereby improving sensitivity and selectivity. This guide provides the scientific rationale, a detailed experimental protocol, and insights into the reaction mechanism, empowering researchers, scientists, and drug development professionals to effectively implement this powerful analytical technique.

Introduction: The Rationale for Derivatization

In many analytical workflows, particularly in pharmaceutical and biomedical research, target analytes may lack a suitable chromophore or fluorophore for sensitive detection by common HPLC detectors like UV-Vis or fluorescence detectors.[1] Chemical derivatization is a strategic approach to covalently modify the analyte, introducing a chemical group that enhances its detectability.[1][2]

9-Anthraldoxime is an excellent derivatizing reagent for analytes containing aldehyde or ketone functional groups. The anthracene group is a robust fluorophore and chromophore, and its incorporation into the analyte's structure leads to a significant increase in the molar absorptivity and fluorescence quantum yield of the derivative compared to the underivatized molecule. This allows for the trace-level quantification of otherwise difficult-to-detect compounds. The reaction proceeds via the formation of a stable oxime bond between the carbonyl group of the analyte and the hydroxylamine moiety of 9-Anthraldoxime.[3][4]

Key Advantages of 9-Anthraldoxime Derivatization:

  • Enhanced Sensitivity: The anthracene tag provides strong UV absorbance and fluorescence, enabling low limits of detection.

  • Increased Selectivity: The derivatization reaction is specific to carbonyl groups, reducing interference from other matrix components.

  • Improved Chromatographic Properties: The derivatization can alter the polarity and retention characteristics of the analyte, potentially improving separation efficiency.

The Chemistry: Reaction Mechanism

The derivatization of a carbonyl-containing analyte with 9-Anthraldoxime proceeds through a nucleophilic addition-elimination reaction to form an oxime. The reaction is typically catalyzed by a weak acid.[5]

The reaction can be summarized in the following steps:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine group in 9-Anthraldoxime, a potent nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, forming a better leaving group (water).

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime derivative.

This reaction can result in the formation of syn and anti isomers of the oxime, which may be separable by HPLC.[6][7]

cluster_0 Reaction Mechanism Analyte Ketosteroid (Analyte) (R-C(=O)-R') Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent 9-Anthraldoxime (Ar-CH=NOH) Reagent->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Analyte Protonation Product Anthracene-Oxime Derivative (Ar-CH=N-O-C(R)-R') Intermediate->Product Dehydration Water Water (H2O) cluster_1 Experimental Workflow Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Sample->SPE Sample Cleanup Drydown1 Evaporation to Dryness SPE->Drydown1 Elution Derivatization Derivatization with 9-Anthraldoxime Drydown1->Derivatization Reconstitution Drydown2 Evaporation to Dryness Derivatization->Drydown2 Reaction Incubation Reconstitution Reconstitution in Mobile Phase Drydown2->Reconstitution HPLC HPLC Analysis (UV-Vis/Fluorescence) Reconstitution->HPLC Injection

Caption: A typical workflow for the derivatization and analysis of a biological sample.

HPLC Analysis of the Derivatized Analyte

The separation of the derivatized steroid is typically achieved using reversed-phase HPLC.

Recommended HPLC Conditions (Starting Point)
ParameterRecommended ConditionRationale / Notes
Column C18 or C8, 2.1-4.6 mm i.d., 100-250 mm length, 3-5 µm particle sizeStandard reversed-phase columns suitable for steroid analysis.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic AcidGradient elution is recommended for complex samples. Formic acid improves peak shape and ionization if coupled with MS.
Gradient Start with a lower percentage of B, and ramp up to a high percentage over 15-30 minutes.A typical gradient could be 40-90% B over 20 minutes. This will need to be optimized for the specific analyte.
Flow Rate 0.5 - 1.0 mL/minDependent on column dimensions.
Column Temperature 30 - 40 °CTo ensure reproducible retention times.
Injection Volume 5 - 20 µL
UV-Vis Detection Wavelengths around 254 nm and 365 nmAnthracene has strong absorbance at these wavelengths. Monitor multiple wavelengths to optimize.
Fluorescence Detection Excitation: ~365 nmEmission: ~410-450 nmThese are typical excitation and emission maxima for anthracene derivatives. [8]

Note: The formation of syn and anti oxime isomers may result in two closely eluting peaks for a single analyte. The separation of these isomers can be influenced by the mobile phase composition and temperature. [6][7]

Method Validation and Troubleshooting

A self-validating system is crucial for trustworthy results. The analytical method should be validated according to standard guidelines (e.g., ICH) for parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The response is proportional to the concentration over a given range.

  • Accuracy and Precision: Closeness of the results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Potential Issue Possible Cause Troubleshooting Steps
Low or no product peak Incomplete derivatizationOptimize reaction time, temperature, and catalyst concentration. Ensure reagent is fresh.
Degradation of analyte or derivativeCheck pH of the reaction. Ensure samples are protected from light if the derivative is light-sensitive.
Multiple peaks for a single analyte Formation of syn and anti isomersThis is expected. Optimize chromatography to either separate or co-elute the isomers for quantification.
High background noise Excess derivatizing reagentOptimize the amount of reagent used. Incorporate a cleanup step after derivatization if necessary.
Poor peak shape Inappropriate mobile phase pH or compositionAdjust the mobile phase pH with formic or acetic acid. Experiment with different organic modifiers (acetonitrile vs. methanol).

Conclusion

Derivatization with 9-Anthraldoxime is a powerful technique for the sensitive and selective analysis of carbonyl-containing compounds by HPLC. By introducing a highly fluorescent and UV-active anthracene tag, this method overcomes the limitations of detecting analytes that lack inherent chromophores or fluorophores. The protocol and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications in drug development and scientific research.

References

  • Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. (URL: [Link])

  • The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. ResearchGate. (URL: [Link])

  • GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. (URL: [Link])

  • Determination of Δ 4 -3-ketosteroids based on oxime formation by difference circular dichroism spectroscopy. ResearchGate. (URL: [Link])

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. (URL: [Link])

  • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed. (URL: [Link])

  • The Structural Diversity and Biological Activity of Steroid Oximes. PubMed Central. (URL: [Link])

  • Resolution and Identification of Steroid Oxime Syn and Antiisomers by HPLC. SpringerLink. (URL: [Link])

  • Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. ResearchGate. (URL: [Link])

  • A DFT-based mechanistic study on the formation of oximes. ResearchGate. (URL: [Link])

  • The derivatization reaction of 4-androstenedione with hydroxylamine. ResearchGate. (URL: [Link])

  • New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. MDPI. (URL: [Link])

  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. PubMed Central. (URL: [Link])

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. (URL: [Link])

  • Simultaneous analysis by LC–MS/MS of 22 ketosteroids with hydroxylamine derivatization and underivatized estradiol from human. ScienceDirect. (URL: [Link])

  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab. (URL: [Link])

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health. (URL: [Link])

  • Kinetics of Oxime Formation; Temperature Coefficients of Rate of Formation of Several Oximes. Journal of the American Chemical Society. (URL: [Link])

  • Steroid Oximes. Encyclopedia (MDPI). (URL: [Link])

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. (URL: [Link])

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. (URL: [Link])

  • Determination of Circular Dichroism and Ultraviolet Spectral Parameters of Norgestimate- and Other Delta4-3-Ketosteroid Oxime Isomers Via Normal Phase HPLC Method. ResearchGate. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 9-Anthraldoxime Synthesis &amp; Troubleshooting

The following guide serves as a technical support center for the synthesis of 9-Anthraldoxime. It is designed for researchers encountering sub-optimal yields and provides actionable, mechanistic solutions.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for the synthesis of 9-Anthraldoxime. It is designed for researchers encountering sub-optimal yields and provides actionable, mechanistic solutions.

Topic: Troubleshooting Low Yield in 9-Anthraldoxime Synthesis Ticket ID: CHEMSUP-ANT-09 Status: Open for Resolution Applicable For: Organic Synthesis, Medicinal Chemistry, Fluorescence Probe Development

Executive Summary

The conversion of 9-anthraldehyde to 9-anthraldoxime is a classic condensation reaction, theoretically capable of yields exceeding 90%.[1][2][3] However, the unique steric and electronic environment of the anthracene ring—specifically the peri-interactions at the 1,8-positions—often leads to stalled conversion, dehydration to nitriles, or significant isolation losses. This guide isolates these failure points and provides a self-validating protocol to restore yield integrity.

Phase 1: The "Front-End" (Reagents & Setup)

Q: I am following a standard benzaldehyde oxime protocol. Why is my conversion stalling at 50-60%? A: You are likely underestimating the steric hindrance of the 9-anthracenyl system. Unlike benzaldehyde, the carbonyl group at the 9-position of anthracene is flanked by the "peri" protons at positions 1 and 8. These protons create a steric blockade that retards the nucleophilic attack of hydroxylamine.

  • The Fix: Increase the nucleophilicity of your system. A simple acetate buffer is often insufficient. Switch to a Pyridine/Ethanol system or use Hydroxylamine free base generated in situ with NaOH/KOH.

  • Thermodynamics: This reaction often requires reflux to overcome the activation energy barrier imposed by steric bulk, whereas simple benzaldehydes react at room temperature.

Q: My Hydroxylamine Hydrochloride (NH₂OH·HCl) is old. Does this matter? A: Yes. Hydroxylamine HCl is hygroscopic. If it has absorbed moisture, the stoichiometry will be incorrect (you will add less reagent than calculated), and the excess water can shift the equilibrium back toward hydrolysis (Aldehyde + Water).

  • Validation: Titrate your hydroxylamine or use a fresh bottle. Always use a 1.5 to 2.0 molar excess relative to the aldehyde to drive the equilibrium to the right (Le Chatelier’s principle).

Phase 2: Reaction Monitoring & Kinetics

Q: I see a new spot on TLC that is less polar than the oxime. Is this an impurity? A: This is likely 9-Cyanoanthracene (9-Anthracenecarbonitrile) . Under acidic conditions or excessive heat, 9-anthraldoxime undergoes dehydration. This is a common "yield thief."

  • Mechanism: Protonation of the oxime hydroxyl group

    
     loss of water 
    
    
    
    formation of the nitrile.
  • The Fix: Ensure your reaction medium remains neutral to slightly basic (pH 7-9). Avoid strong acid catalysts. If using hydroxylamine hydrochloride, you must neutralize the HCl released with a base (Pyridine, Na₂CO₃, or NaOH).

Q: How do I distinguish between the syn (Z) and anti (E) isomers? Does it affect yield? A: Both isomers form, but the anti-(E)-isomer is generally thermodynamically more stable due to the steric clash between the oxime -OH and the anthracene peri-protons in the syn form.

  • Impact: If you are purifying by crystallization, you might be selectively isolating one isomer and discarding the other in the mother liquor, artificially lowering your "yield."

  • Validation: Check the crude NMR. The methine proton (-CH=N-) usually appears as a singlet around

    
     9.0 ppm. Isomeric mixtures may show split peaks. For most applications (e.g., dehydration to nitrile), both isomers react, so isolation of the mixture is acceptable.
    

Phase 3: Work-up & Purification (The "Back-End")

Q: My reaction looks complete on TLC, but I recover very little solid. Where is my product? A: It is likely trapped in the mother liquor or the inorganic salt cake . 9-Anthraldoxime has poor solubility in cold ethanol but moderate solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Scenario A (Precipitation Method): If you pour the reaction into water to precipitate the product, the fine hydrophobic needles may form a colloid or remain suspended. Solution: Add brine to increase ionic strength and flocculate the solid.

  • Scenario B (Extraction Method): If you extract with DCM, ensure you wash the organic layer thoroughly. Anthracene derivatives adhere strongly to silica gel; if you are running a column, you might be losing material due to irreversible adsorption. Solution: Recrystallization is superior to chromatography for this synthesis.

Optimized Experimental Protocol

Use this protocol to benchmark your results against standard high-yield expectations.

Target: 9-Anthraldoxime Expected Yield: >90%[1][2][3]

  • Reagent Prep: In a round-bottom flask, dissolve 9-Anthraldehyde (1.0 eq) in Ethanol (10 mL/g) .

  • Activation: Add Hydroxylamine Hydrochloride (2.0 eq) .

  • Base Addition: Add Pyridine (2.5 eq) . Note: Pyridine acts as both a solvent and an acid scavenger, preventing nitrile formation.

  • Reaction: Heat to Reflux (80°C) for 2–4 hours .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde (high Rf) should disappear. The oxime appears as a lower Rf spot.

  • Work-up (The "High Yield" Method):

    • Cool the mixture to room temperature.

    • Pour the mixture into Ice-Cold Water (10x volume) with vigorous stirring. The oxime will precipitate as a yellow/green solid.

    • Crucial Step: Adjust pH to ~6-7 with dilute HCl if too basic (to remove pyridine), or dilute NaOH if too acidic.

  • Isolation: Filter the solid. Wash copiously with water (to remove Pyridine-HCl salts) and cold hexanes (to remove unreacted aldehyde).

  • Drying: Vacuum dry at 40°C. Do not overheat, or you risk dehydration.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C-9; Old/Wet NH₂OH·HCl.Increase Temp to reflux; Use 2.0 eq of fresh NH₂OH·HCl.
Product is an Oil/Gum Solvent trapped in crystal lattice; Impurities.Triturate with cold hexanes or diethyl ether to induce crystallization.
High Impurity (High Rf) Dehydration to 9-Cyanoanthracene.Reaction too acidic or too hot. Add base (Pyridine/Na₂CO₃). Reduce temp.
Low Isolated Yield Product soluble in mother liquor; Loss on Silica.Avoid chromatography. Use water precipitation method. Cool to 0°C before filtering.

Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction pathway, highlighting the critical steric interactions and the dehydration side-reaction.

G Aldehyde 9-Anthraldehyde (Starting Material) Intermediate Hemiaminal Intermediate (Sterically Hindered) Aldehyde->Intermediate Nucleophilic Attack (Slow due to H-1/H-8 steric bulk) Oxime 9-Anthraldoxime (Target Product) Intermediate->Oxime -H₂O (Elimination) Nitrile 9-Cyanoanthracene (Side Product) Oxime->Nitrile Dehydration (Avoid acidic workup!) NH2OH NH₂OH·HCl + Base Acid Acid/Heat (-H₂O)

Figure 1: Reaction pathway for 9-Anthraldoxime synthesis. Note the critical branch point where acidic conditions lead to the nitrile impurity.

References

  • Org. Synth. 1940, 20, 11. Synthesis of 9-Anthraldehyde.[1][4][5][6] (Foundational chemistry for the starting material).[4][5]

  • Ahmed, S. M., et al. (2020).[1] 9-Anthraldehyde oxime: a synthetic tool for variable applications.[1][2] ResearchGate.[6][7] (Discusses synthesis, isomers, and nitrile oxide formation).[1][2][3]

  • Li, S., et al. (2025).[7] Synthesis of 9-Cyanoanthracene Derivatives. ResearchGate.[6][7] (Highlights the dehydration side reaction pathway).

  • University of Rochester. Troubleshooting: How to Improve Yield. (General techniques for workup and isolation).[8]

Sources

Optimization

Optimizing reaction conditions for 9-Anthraldoxime derivatization.

Technical Support Center: 9-Anthraldoxime Derivatization Welcome to the technical support center for 9-Anthraldoxime derivatization. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Anthraldoxime Derivatization

Welcome to the technical support center for 9-Anthraldoxime derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental conditions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is 9-Anthraldoxime derivatization and what are its primary applications?

9-Anthraldoxime is a derivative of 9-anthraldehyde. Derivatization using this molecule typically involves reacting it with an analyte of interest to form a new, more easily detectable compound. The large, planar anthracene group is an excellent chromophore and fluorophore. This makes 9-Anthraldoxime and its precursors valuable reagents in analytical chemistry, particularly for:

  • Increasing Detection Sensitivity: Attaching the anthracene moiety to an analyte that lacks a strong chromophore or fluorophore allows for highly sensitive detection using UV-Vis or fluorescence detectors in techniques like HPLC.[1][2]

  • Improving Chromatographic Properties: Derivatization can alter the polarity and volatility of an analyte, improving its separation characteristics and reducing peak tailing in chromatographic systems.[1][3]

  • Enabling Analysis: For non-volatile compounds, derivatization can make them suitable for analysis by Gas Chromatography (GC) by increasing their volatility.[3]

The core reaction involves the formation of an oxime from an aldehyde (9-anthraldehyde) and a hydroxylamine-containing species, or subsequent reactions using the nucleophilic oxime group.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the derivatization process. We provide a systematic approach to identifying and resolving these issues.

Q2: I am experiencing low or no product yield. What are the likely causes and how can I fix it?

Low product yield is the most frequent issue and can stem from several factors. A logical, step-by-step diagnosis is crucial.

The formation of an oxime from an aldehyde and hydroxylamine is a reversible condensation reaction. The reaction equilibrium and rate are highly sensitive to several factors, including pH, water content, temperature, and reagent stoichiometry.

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check_reagents:h -> replace_reagents [label=" Yes ", color="#34A853", fontcolor="#34A853", style=bold]; check_reagents:h -> check_conditions [label=" No ", color="#EA4335", fontcolor="#EA4335", style=dashed];

check_conditions:h -> optimize_params [label=" Yes ", color="#34A853", fontcolor="#34A853", style=bold]; check_conditions:h -> check_stoichiometry [label=" No ", color="#EA4335", fontcolor="#EA4335", style=dashed];

check_stoichiometry:h -> adjust_ratio [label=" Yes ", color="#34A853", fontcolor="#34A853", style=bold]; } ends_dot Caption: Troubleshooting Decision Tree for Low Derivatization Yield.

  • Moisture is the Enemy: Many derivatization reactions, especially those involving silylation or acylation, are highly sensitive to water.[5] Water can consume the derivatizing reagent or hydrolyze the newly formed derivative, reducing yield.[4]

    • Solution: Always use anhydrous solvents. If necessary, dry solvents using molecular sieves. Ensure all glassware is oven-dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3]

  • Reagent Purity and Stability: The starting material, 9-anthraldehyde, is stable but can be incompatible with strong bases or oxidizing agents.[8] The derivatizing agents themselves can degrade over time.

    • Solution: Use high-purity reagents. If degradation is suspected, purify the starting material (e.g., by recrystallization). Store derivatization reagents in a desiccator, protected from light and moisture, as recommended by the manufacturer.[5]

  • Reaction Conditions (Temperature, Time, pH): Derivatization reactions have optimal temperature and time profiles.[6][7] Insufficient heat or time may lead to an incomplete reaction, while excessive heat can cause degradation of the reactants or products. The pH is also critical, especially for acid- or base-catalyzed reactions.

    • Solution: Perform a systematic optimization of reaction conditions. Monitor the reaction's progress by taking aliquots at different time points and analyzing them (e.g., via TLC or HPLC). Heating often accelerates the reaction, but thermal stability must be considered.[4]

  • Stoichiometry: The reaction requires a sufficient amount of the derivatizing agent to drive the equilibrium towards the product.

    • Solution: Use the derivatizing agent in molar excess. A starting point is often a 2:1 molar ratio of reagent to analyte, but this may need to be increased significantly depending on the reactivity of the analyte.[5]

Q3: My analysis shows multiple product peaks or significant peak tailing. What's happening?

The appearance of multiple peaks can be due to side reactions, the presence of isomers, or product degradation.

  • E/Z Isomerism: Oximes can exist as geometric isomers (E and Z, or syn and anti). These isomers may have slightly different properties and can sometimes be separated by chromatography, resulting in two distinct peaks for a single derivative.

  • Side Reactions: The analyte may have multiple reactive sites, leading to different derivatized products. Alternatively, the derivatizing agent may react with the solvent or other matrix components.

  • Degradation: The anthracene core, while generally stable, can be susceptible to photochemical reactions or oxidation under harsh conditions. The derivative itself might be unstable in the analytical mobile phase or at the high temperatures of a GC injector.[4]

  • Adsorption: Polar analytes can interact with active sites on glassware or within the chromatographic system, leading to peak tailing.[4]

  • Address Isomerism: Often, E/Z isomers will interconvert in solution. Try adjusting the mobile phase pH or temperature of the analytical column to see if the peaks coalesce. If they remain separate, you may need to quantify both peaks and sum them for a total concentration.

  • Minimize Side Reactions: Use a more selective derivatizing agent if possible. Ensure the reaction solvent is inert. A thorough sample cleanup (e.g., via Solid Phase Extraction) before derivatization can remove interfering matrix components.

  • Ensure Product Stability: Protect the reaction and final product from direct light. Avoid excessively high temperatures during the reaction and analysis. Check the stability of the derivative in your final solvent/mobile phase over time.

  • Prevent Adsorption: Silanize all glassware to mask polar Si-OH groups that can adsorb analytes.[4] This is especially critical for trace-level analyses.

Experimental Protocols & Data

Baseline Protocol: Synthesis of a 9-Anthraldoxime Derivative (Illustrative Example)

This protocol describes a general procedure for reacting an analyte containing a suitable functional group (e.g., an alkyl halide) with 9-Anthraldoxime. This is a starting point and must be optimized for your specific application.

Objective: To derivatize Analyte-X with 9-Anthraldoxime for HPLC-FLD analysis.

Materials:

  • 9-Anthraldoxime (reagent grade)

  • Analyte-X

  • Anhydrous Acetonitrile (ACN)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Oven-dried 2 mL reaction vials with PTFE-lined caps

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of 9-Anthraldoxime in anhydrous ACN.

    • Prepare a 1 mM solution of Analyte-X in anhydrous ACN.

  • Reaction Setup:

    • In a 2 mL reaction vial, add 100 µL of the 1 mM Analyte-X solution.

    • Add 200 µL of the 10 mM 9-Anthraldoxime solution (2x molar excess).

    • Add ~5 mg of anhydrous K₂CO₃ as a base catalyst.

  • Reaction:

    • Seal the vial tightly.

    • Heat the reaction mixture at 60 °C for 60 minutes in a heating block.[9]

  • Work-up & Analysis:

    • Cool the vial to room temperature.

    • Quench the reaction by adding 500 µL of deionized water.

    • Vortex and centrifuge to pellet the K₂CO₃.

    • Take an aliquot from the supernatant, dilute as necessary with the mobile phase, and inject into the HPLC system.

Data Presentation: Key Parameters for Optimization

For any new analyte or matrix, a systematic optimization of the derivatization reaction is essential.[10] Use the following table as a guide for your experimental design.

ParameterStarting PointRange to TestRationale & Key Considerations
Temperature 60 °C40 °C - 80 °CBalances reaction rate against thermal stability of reactants and products.[4][6]
Time 60 min15 min - 120 minEnsure the reaction goes to completion without causing degradation.[7]
Solvent AcetonitrileACN, Dioxane, THF, TolueneSolvent polarity can significantly affect reaction rates and solubility. Must be aprotic and anhydrous.[3][8]
Molar Ratio 2:11:1 - 10:1A higher excess of the derivatization reagent can drive the reaction to completion.[5]
Catalyst/pH K₂CO₃ (base)Pyridine, TEA, or mild acidThe choice of catalyst depends on the reaction mechanism (e.g., SN2 reactions are favored by a non-nucleophilic base).[11]
Workflow Visualization

// Edges sample_prep -> reagent_prep [style=invis]; reagent_prep -> derivatization [lhead=cluster_reaction, ltail=cluster_prep]; derivatization -> workup; workup -> analysis [lhead=cluster_analysis, ltail=cluster_reaction]; analysis -> data_proc; } ends_dot Caption: General Experimental Workflow for 9-Anthraldoxime Derivatization.

References

  • Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS)
  • Derivatization reaction optimization. (n.d.).
  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC.
  • Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatiz
  • Horvat, M., et al. (2023). Aldoxime dehydratases: production, immobilization, and use in multistep processes.
  • Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. (n.d.).
  • 9-Anthraldehyde | 642-31-9. (n.d.). ChemicalBook.
  • Derivatization: Tool In Analytical Separations Of Compound. (2021). Annals of R.S.C.B.
  • GC Derivatiz
  • Derivatiz
  • A Guide to Derivatiz
  • Design, synthesis, and molecular docking studies of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine oxidase inhibitors. (2017). PubMed.
  • The optimization of the derivatization conditions is illustrated by (a)... (n.d.).
  • Synthesis of A New Compound: Octaiodo‐9,10‐Anthraquinone. (2025).
  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretre
  • Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activ
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). A "Little" Mass Spec and Sailing.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • The Use of Derivatization Reagents for Gas Chrom
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.).
  • Fariña, F., Molina, M. T., & Paredes, M. C. (1985). Synthesis, tautomerism and diels-alder reactions of 1, 4-dihydroxy-9, 10-anthraquinon-9-imines. Tetrahedron Letters, 26(1), 111–114.

Sources

Troubleshooting

Common experimental errors when working with 9-Anthraldoxime.

Welcome to the Advanced Application Support Center. Subject Compound: 9-Anthraldoxime (9-Anthracenecarboxaldehyde oxime) CAS: 34810-13-4 This guide addresses the specific, often unreported technical hurdles encountered w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject Compound: 9-Anthraldoxime (9-Anthracenecarboxaldehyde oxime) CAS: 34810-13-4

This guide addresses the specific, often unreported technical hurdles encountered when working with 9-Anthraldoxime. Unlike standard reagents, the anthracene core combined with the oxime functionality creates a unique set of photochemical and stereochemical liabilities. The following troubleshooting protocols are derived from field data and mechanistic organic chemistry.

Part 1: Synthesis & Purity (The Isomer Trap)

User Query: "My 1H NMR spectrum shows duplicated signals for the methine proton (-CH=N-). Is my sample contaminated with unreacted aldehyde?"

Technical Diagnosis: Likely Stereoisomerism , not contamination. 9-Anthraldoxime exists as geometric isomers: syn (


) and anti (

). The bulky 9-anthryl group creates significant steric hindrance, often locking the molecule into stable isomeric mixtures that do not interconvert rapidly at room temperature.
  • The Mechanism: The C=N double bond restricts rotation. The hydroxyl group (-OH) can be oriented either towards (syn) or away (anti) from the central aromatic ring.

  • The Consequence: You will see two distinct singlets for the oxime proton (usually between

    
     8.5–9.5 ppm) and split signals for the aromatic protons.
    

Troubleshooting Protocol:

  • Verify Aldehyde Absence: Check for the distinct aldehyde proton signal of 9-anthraldehyde near

    
     11.5 ppm. If absent, your "impurity" is the 
    
    
    
    -isomer.
  • Thermodynamic Conversion: The anti (

    
    ) isomer is generally thermodynamically favored (mp ~218–220°C).
    
    • Action: Refluxing the mixture in ethanol can often enrich the anti-isomer ratio.

  • Chemical Distinction (The Dehydration Test):

    • Warning: Do not use acetic anhydride (

      
      ) for recrystallization.
      
    • Reason: The anti-isomer dehydrates to 9-cyanoanthracene (9-anthracenenitrile) under dehydrating conditions, while the syn-isomer yields the acetylated oxime. This is a common synthetic error that destroys the oxime functionality.

Data Visualization: Synthesis & Error Pathways

SynthesisPathways Aldehyde 9-Anthraldehyde (Starting Material) Oxime_Z Syn-(Z)-Oxime (Kinetic Product) Aldehyde->Oxime_Z NH2OH·HCl Base (Cold) Oxime_E Anti-(E)-Oxime (Thermodynamic Product) Aldehyde->Oxime_E NH2OH·HCl Base (Reflux) Oxime_Z->Oxime_E Heat/Acid Isomerization Acetate Acetyl Oxime (Derivatization) Oxime_Z->Acetate Ac2O Nitrile 9-Cyanoanthracene (Dehydration Error) Oxime_E->Nitrile Ac2O/Heat (Accidental Dehydration)

Figure 1: Reaction pathways showing the critical risk of accidental dehydration to nitrile.

Part 2: Stability & Storage (The "Silent" Photochemistry)

User Query: "My stock solution was clear yesterday but is now cloudy/precipitated, and the fluorescence intensity has dropped significantly."

Technical Diagnosis: [4+4] Photodimerization. Anthracene derivatives are notorious for undergoing photodimerization at the 9,10-positions when exposed to UV or ambient lab light (fluorescent tubes emit enough UV to trigger this).

  • The Mechanism: Two anthracene monomers stack in an antiparallel fashion. Upon excitation (usually >300 nm), they form a covalent bond across the central ring, creating a "butterfly" dimer structure.

  • The Consequence: The dimer disrupts the extensive conjugation of the anthracene system.

    • Result 1: Loss of fluorescence (the dimer is not fluorescent in the same region).

    • Result 2: Drastic change in solubility (dimers often precipitate from solution).

Troubleshooting Protocol:

  • The Amber Rule: All 9-Anthraldoxime solutions must be prepared and stored in amber glass vials wrapped in aluminum foil.

  • Reversibility Check:

    • If you suspect dimerization, heat the solid/solution. Anthracene photodimerization is often thermally reversible (though oximes may degrade thermally before the dimer reverts).

  • Solvent Selection:

    • Avoid storing in chlorinated solvents (CHCl3, DCM) under light, as these generate HCl radicals that can catalyze both dimerization and hydrolysis of the oxime.

Data Visualization: Photodimerization Mechanism

Photochemistry Monomer Monomer (Fluorescent, Soluble) Excited Excited State (Singlet) Monomer->Excited hv (>300nm) Dimer [4+4] Photodimer (Non-Fluorescent, Insoluble) Excited->Dimer Dimerization Dimer->Monomer Heat / hv (<250nm) (Reversion)

Figure 2: The reversible [4+4] cycloaddition pathway responsible for shelf-life instability.

Part 3: Analytical Anomalies

User Query: "The fluorescence emission spectrum is red-shifting as I increase concentration. Is the compound aggregating?"

Technical Diagnosis: Excimer Formation / Inner Filter Effect. Planar aromatic systems like anthracene are prone to


-

stacking in polar solvents (like water or buffers).
  • Explanation: At high concentrations, an excited-state monomer interacts with a ground-state monomer to form an Excimer (Excited Dimer).

  • Signature: You will see the disappearance of the characteristic vibrational fine structure of the anthracene emission (typically 380–450 nm) and the appearance of a broad, structureless band at longer wavelengths (red-shifted).

Optimization Table: Solvent & Concentration Limits

ParameterRecommended RangeCritical Error ThresholdNotes
Stock Solvent DMSO, DMF, EthanolWater, PBS (Directly)Compound is hydrophobic. Predissolve in organic solvent.
Working Conc. 1

M – 10

M
> 50

M
High conc. leads to excimer formation and self-quenching.
pH Stability pH 5.0 – 8.5< pH 4.0Acid catalyzes hydrolysis to aldehyde + hydroxylamine.
Detection

365 nm

< 300 nm
Deep UV triggers photolysis/cleavage.
Part 4: Validated Synthesis Protocol

To minimize isomeric mixtures and prevent dehydration, follow this validated "Soft-Base" protocol.

Materials:

  • 9-Anthraldehyde[1][2]

  • Hydroxylamine Hydrochloride (

    
    )[3]
    
  • Ethanol (Absolute)

  • Pyridine (Base)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of 9-Anthraldehyde in Ethanol (10 mL/g). Mild heating (40°C) may be required.

  • Reagent Prep: In a separate flask, dissolve 1.5 eq of Hydroxylamine HCl in a minimal amount of water, then add 2.0 eq of Pyridine.

  • Addition: Add the hydroxylamine solution dropwise to the aldehyde solution.

  • Reflux: Heat to reflux (approx. 78°C) for 2–3 hours.

    • Why? Refluxing provides the thermodynamic energy to favor the stable anti-isomer over the kinetic syn-isomer.

  • Precipitation: Allow to cool slowly to room temperature. The anti-oxime usually crystallizes as yellow needles.

  • Wash: Filter and wash with cold 50% Ethanol/Water to remove pyridine salts.

  • Drying: Vacuum dry in the dark (foil-wrapped desiccator).

References & Citations
  • Bouas-Laurent, H., et al. (2000). Photodimerization of Anthracenes in Fluid Solution: Structural Aspects. Chemical Reviews, 100(11), 4363-4436. Link

  • Ahmed, S. M., et al. (2020).[2] 9-Anthraldehyde oxime: a synthetic tool for variable applications. ResearchGate. Link

  • Klanderman, B. H. (1966). The Formation of Nitriles from Aldoximes.[4] The Journal of Organic Chemistry, 31(8), 2618–2620. Link

  • Becker, H. D. (1993). Unimolecular Photochemistry of Anthracenes. Chemical Reviews, 93(1), 145-172. Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. (Hydrolysis of Oximes conditions). Link

Sources

Optimization

Technical Support Center: 9-Anthraldoxime Stability &amp; Handling

The following guide serves as a specialized Technical Support Center for researchers working with 9-Anthraldoxime (9-AO) . It is designed to move beyond basic safety data sheets, offering mechanistic insights into stabil...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 9-Anthraldoxime (9-AO) . It is designed to move beyond basic safety data sheets, offering mechanistic insights into stability and degradation to ensure experimental reproducibility.

Status: Operational | Topic: Preventing Degradation | Tier: Advanced Research Support

Core Stability Directive (The "Why" and "How")

9-Anthraldoxime (C₁₅H₁₁NO) is a robust intermediate, yet it possesses a specific "Achilles' heel" due to its conjugated anthracene core and the amphoteric nature of the oxime functionality.

The Three Pillars of Instability
  • Photochemical Dimerization: Like most anthracene derivatives, the central ring system is highly susceptible to [4+4] photocycloaddition upon exposure to UV/Visible light, forming insoluble dimers.

  • Hydrolytic Reversion: In the presence of moisture and trace acid, the oxime group (

    
    ) undergoes hydrolysis, reverting to the precursor 9-Anthraldehyde .
    
  • Spontaneous Dehydration: Under thermal stress or in the presence of acidic impurities, 9-AO can dehydrate to form 9-Anthracenenitrile .

Storage & Handling Protocols (FAQs)

Q: I just received my shipment of 9-Anthraldoxime. How should I store it for maximum shelf life?

A: Immediate action is required to arrest the "slow-burn" degradation pathways.

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage inhibits slow thermal dehydration.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes the formation of anthraquinone derivatives over time.

  • Container: Amber glass is non-negotiable. If amber vials are unavailable, wrap the container in aluminum foil.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel) to prevent hydrolysis.

Q: My sample has changed color from bright yellow to a dull brown/orange. Is it still usable?

A: Likely No.

  • Diagnosis: Pure 9-Anthraldoxime is a bright yellow crystalline solid.[1]

    • Brown/Orange: Indicates oxidation to Anthraquinone or formation of complex degradation oligomers.

    • Colorless/White precipitate: May indicate Photodimerization (di-anthracene species are often less conjugated and colorless/white) or conversion to the Nitrile (which is also yellow, but melting point differs).

  • Action: Perform a TLC (Thin Layer Chromatography) check immediately. If degradation >5%, recrystallize.

Q: Can I store 9-Anthraldoxime in solution?

A: Not recommended for >24 hours.

  • In Chloroform/DCM: The trace acidity in chlorinated solvents (HCl formation) catalyzes the conversion to 9-Anthracenenitrile or hydrolysis to the aldehyde.

  • In Acetone/Alcohols: Stable for days if kept dark.

  • Protocol: If you must store a stock solution, use anhydrous DMSO or Ethanol , wrap in foil, store at -20°C, and use within 1 week.

Troubleshooting & Diagnostics

Diagnostic Workflow: Identifying Impurities

Use this table to interpret analytical anomalies.

ObservationSuspected ImpurityCauseVerification Method
New spot on TLC (Higher R_f) 9-AnthracenenitrileAcidic solvent, Heat, Dehydrating agentsIR: Sharp peak at ~2220 cm⁻¹ (C≡N)
New spot on TLC (Lower R_f) 9-AnthraldehydeMoisture + Trace Acid (Hydrolysis)IR: Carbonyl stretch ~1670 cm⁻¹
Insoluble White Precipitate Anthracene DimerUV Light Exposure (Photocycloaddition)High MP (>250°C), insoluble in EtOH
Darkening of Solution AnthraquinoneOxidation (Air + Light)UV-Vis: Broad absorption >400nm
Visualizing Degradation Pathways

The following diagram illustrates the mechanistic pathways leading to sample loss.

degradation_pathways AO 9-Anthraldoxime (Target) Ald 9-Anthraldehyde (Hydrolysis Product) AO->Ald H₂O / H⁺ (Acid Hydrolysis) Nit 9-Anthracenenitrile (Dehydration Product) AO->Nit Heat / Acid / -H₂O (Dehydration) Dim Di-anthracene Dimer (Photoproduct) AO->Dim hν (UV/Vis Light) [4+4] Cycloaddition AQ Anthraquinone (Oxidation Product) AO->AQ O₂ / Light / Time (Oxidation)

Figure 1: Primary degradation vectors for 9-Anthraldoxime.[2] Note that light acts as a catalyst for both dimerization and oxidation.

Validated Protocols

Protocol A: Purification via Recrystallization

If degradation is detected, use this gentle recrystallization method to recover purity without triggering thermal dehydration.

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1). Avoid Acetic Acid as it promotes hydrolysis.

  • Dissolution:

    • Place crude 9-AO in a round-bottom flask.

    • Add minimum hot Ethanol (60–70°C). Do not boil excessively (boiling point of EtOH is 78°C; keep it below reflux to minimize thermal stress).

  • Filtration: If insoluble particles (dimers) remain, filter hot through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature in the dark (wrap flask in foil). Then move to 4°C.

  • Collection: Filter yellow needles, wash with cold hexanes, and dry under vacuum over P₂O₅ or silica.

Protocol B: "Safe" Reaction Monitoring (TLC)

Standard UV visualization damages the sample. Use this method to monitor reactions involving 9-AO.

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane:Ethyl Acetate (4:1).

  • Visualization:

    • Primary: 254 nm UV lamp (Short exposure < 5 seconds). 9-AO fluoresces strongly.

    • Secondary (Chemical): Iodine Chamber. (Oximes absorb iodine reversibly; useful if UV is unavailable).

    • Avoid: Permanganate dip (oxidizes the anthracene ring immediately, causing false positives).

References & Authority

  • Synthesis & Properties: Hinkel, L. E., et al. "The preparation of 9-anthraldehyde oxime." Journal of the Chemical Society, 1935. (Classic synthesis validation).

  • Dehydration Mechanisms: Ahmed, S. M., et al. "9-Anthraldehyde oxime: a synthetic tool for variable applications." ResearchGate, 2020.[3] (Detailed review of dehydration to nitrile and isoxazole formation).

  • Photostability of Anthracenes: "Trends in Light and Temperature Sensitivity Recommendations." NIH PubMed Central, 2023. (General principles of photosensitivity in conjugated drugs).

  • Hydrolysis Kinetics: "Ligand Displacement Reactions - Acid Hydrolysis." Dalal Institute. (Mechanistic grounding for acid-catalyzed hydrolysis pathways).

Sources

Troubleshooting

Technical Support Center: 9-Anthraldoxime Fluorescence Probes

Topic: Optimizing fluorescence signal of 9-Anthraldoxime probes. Content type: Technical Support Center (Q&A / Troubleshooting).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing fluorescence signal of 9-Anthraldoxime probes. Content type: Technical Support Center (Q&A / Troubleshooting). Audience: Researchers, scientists, drug development professionals.

Welcome to the Advanced Application Support Hub. This guide is designed for researchers utilizing 9-Anthraldoxime (9-AO) based probes for the detection of organophosphates (OPs), nerve agents, or metal ions. Below you will find high-level troubleshooting protocols, mechanistic insights, and optimization strategies derived from field application data.

Core Mechanism & Signal Generation

Q: What is the precise mechanism driving the fluorescence "Turn-On" response in 9-Anthraldoxime probes?

A: The fluorescence of 9-Anthraldoxime is inherently quenched in its native state due to Photoinduced Electron Transfer (PET) . The lone pair electrons on the oxime nitrogen atom (


) transfer to the excited anthracene fluorophore, non-radiatively dissipating energy.

The "Turn-On" signal is triggered by chemically blocking this PET pathway.

  • For Organophosphates (OPs): The oxime group acts as a nucleophile, attacking the phosphorus center (e.g., in DCP or Sarin mimics). This leads to phosphorylation of the oxime oxygen. The resulting intermediate often undergoes a Beckmann fragmentation-like elimination , converting the oxime into a nitrile (9-cyanoanthracene) or cyclizing into an isoxazole, depending on the specific derivative. Both products lack the electron-donating capability of the original oxime, suppressing PET and restoring strong fluorescence (typically blue/green emission).

  • For Metal Ions: Coordination of the metal ion to the oxime nitrogen and/or adjacent ligands "locks" the lone pair, preventing electron transfer and enhancing fluorescence (Chelation-Enhanced Fluorescence, CHEF).

Visualization: Fluorescence Activation Pathway

G cluster_0 Fluorescence Mechanism Probe 9-Anthraldoxime (Probe) [Weak Fluorescence] (PET Active) Inter Intermediate (Phosphorylated Oxime) Probe->Inter Nucleophilic Attack (k1) Analyte Analyte (DCP / Metal Ion) Analyte->Inter Product Product (9-Cyanoanthracene / Chelate) [Strong Fluorescence] (PET Blocked) Inter->Product Elimination/Cyclization (k2)

Figure 1: Mechanism of fluorescence restoration. The reaction eliminates the nitrogen lone pair responsible for PET quenching.

Troubleshooting & Optimization Guide
Category A: Signal Intensity & Sensitivity

Q: My probe shows weak fluorescence enhancement even after adding the analyte (DCP/OP). How do I optimize the signal-to-noise ratio?

A: Weak signal often stems from incomplete reaction kinetics or solvent quenching.

  • Check pH / Base Activation: The oxime group (

    
    ) must be partially deprotonated to act as a potent nucleophile.
    
    • Optimization: Ensure your buffer pH is between 8.0 and 10.0 . If using organic solvents, add a mild organic base like TEA (Triethylamine) or DIPEA (1-2 equivalents) to generate the reactive oximate anion.

  • Solvent Polarity: Anthracene derivatives are sensitive to solvent polarity. Highly polar protic solvents (like pure water) can sometimes quench fluorescence via non-radiative decay pathways or aggregation.

    • Optimization: Use a mixed solvent system.[1] A ratio of DMSO:PBS (1:1 to 1:9 v/v) often balances solubility with quantum yield.

  • Aggregation: 9-Anthraldoxime is hydrophobic. At concentrations

    
     in aqueous buffers, it may form non-fluorescent aggregates (
    
    
    
    stacking).
    • Optimization: Add a surfactant like CTAB (1 mM) or Triton X-100 (0.1%) . This disrupts aggregates and can micellize the probe, often enhancing reaction rates with hydrophobic OPs by 10-50 fold.

Q: I observe high background fluorescence in my "blank" control. What is the cause?

A: High background destroys sensitivity (LOD).

  • Impurity (Anthracene): The synthesis precursor, 9-anthraldehyde, or degradation products like anthracene, are highly fluorescent.

    • Action: Verify purity via HPLC. Recrystallize the probe from ethanol/water if purity is

      
      .
      
  • Spontaneous Hydrolysis: In highly alkaline conditions (

    
    ) or strong light, the oxime can hydrolyze back to the aldehyde or oxidize.
    
    • Action: Store stock solutions in anhydrous DMSO in the dark at -20°C. Prepare working solutions fresh.

Category B: Reaction Kinetics (Speed)

Q: The response time is too slow (>20 mins). How can I achieve rapid detection (<2 mins)?

A: Nucleophilic substitution at the phosphorus center is the rate-determining step (RDS).

  • Catalytic Nucleophiles: Add a "super-nucleophile" catalyst if your application permits.

    • Protocol: Co-incubation with

      
      -nucleophiles  (e.g., hydroxamates) is common, but for direct probe acceleration, increasing the temperature to 37°C  significantly lowers the activation energy barrier.
      
  • Concentration: Ensure the probe concentration is at least 10x the expected analyte detection limit to drive pseudo-first-order kinetics.

Table 1: Solvent & Condition Effects on Response

ParameterConditionEffect on SignalEffect on KineticsRecommendation
Solvent 100% WaterLow (Quenching/Aggregation)Slow (Poor solubility)Avoid
Solvent EtOH/Water (1:1)MediumMediumGood for general use
Solvent DMSO/Buffer (1:9) High Fast Optimal
pH Acidic (<7)Low (Protonated oxime)No ReactionAvoid
pH Basic (9-10) High Fast (Oximate formed) Optimal
Experimental Protocols
Protocol A: Standard Assay for Organophosphate Detection

Objective: Determine the Limit of Detection (LOD) for Diethyl Chlorophosphate (DCP) using 9-Anthraldoxime.

  • Stock Preparation: Dissolve 9-Anthraldoxime (2.2 mg) in 10 mL anhydrous DMSO to make a 1 mM stock .

  • Working Solution: Dilute stock to 10

    
    M  in PBS buffer (10 mM, pH 9.0) containing 10% DMSO.
    
  • Baseline Measurement: Transfer 2 mL to a quartz cuvette. Record emission spectrum (

    
     nm, 
    
    
    
    nm).
  • Titration: Add DCP aliquots (0 - 50

    
    M). Mix by inversion for 30 seconds.
    
  • Incubation: Allow to react for 5 minutes at room temperature.

  • Readout: Measure fluorescence intensity at peak emission (typically ~450 nm or 516 nm depending on derivative).

  • Analysis: Plot

    
     vs. [DCP]. Calculate LOD using 
    
    
    
    (where
    
    
    is SD of blank,
    
    
    is slope).
Protocol B: Specificity Validation (Interference Check)

To ensure your signal is specific to OPs and not general acid/oxidants:

  • Prepare separate cuvettes with 10

    
    M probe.
    
  • Add 50

    
    M of potential interferents: 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , Acetate, Nitrate, Sulfate.
  • Compare response against DCP positive control.

    • Note: If metal ions (e.g.,

      
      ) cause interference, add EDTA (50 
      
      
      
      M)
      to the buffer to mask them.
Diagnostic Workflow

Use this logic flow to resolve experimental failures.

Troubleshooting Start Start: Low/No Fluorescence Response CheckSolubility Is the solution cloudy/precipitated? Start->CheckSolubility FixSolubility Action: Increase DMSO % or add CTAB surfactant CheckSolubility->FixSolubility Yes CheckPH Is pH < 8.0? CheckSolubility->CheckPH No FixSolubility->CheckPH FixPH Action: Adjust pH to 9.0-10.0 (Activate Oxime) CheckPH->FixPH Yes CheckBackground Is Blank Fluorescence High? CheckPH->CheckBackground No FixPH->CheckBackground FixPurity Action: Recrystallize Probe (Remove Anthracene) CheckBackground->FixPurity Yes CheckTime Is reaction time < 5 mins? CheckBackground->CheckTime No FixPurity->CheckTime FixTime Action: Incubate longer or Increase Temp to 37°C CheckTime->FixTime Yes Success Protocol Optimized CheckTime->Success No

Figure 2: Step-by-step troubleshooting logic for signal optimization.

References
  • Mechanism of Organophosphate Detection

    • Title: Naphthalimide-based fluorescent probe for highly sensitive and selective detection of nerve agent mimic DCP.[2][3]

    • Source: ResearchG
    • URL:[Link]

  • Oxime-Based Sensing Platforms

    • Title: Chlorpyrifos Detection Based on 9-Fluorenone Oxime.[4]

    • Source: MDPI Chemosensors.
    • URL:[Link]

  • Synthesis and Properties of 9-Anthraldoxime

    • Title: 9-Anthraldehyde oxime: a synthetic tool for variable applications.[1]

    • Source: ResearchGate / Mon
    • URL:[Link]

  • General Fluorescence Tuning

    • Title: Tuning Solid-State Emission of 9-Anthraldehyde through Cocrystal Engineering.
    • Source: MDPI.
    • URL:[Link][1][5]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 9-Anthraldoxime

Welcome to the technical support guide for 9-Anthraldoxime. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into enhancing the reaction r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9-Anthraldoxime. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into enhancing the reaction rate of 9-Anthraldoxime synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental chemical principles governing the formation of 9-Anthraldoxime. Understanding these concepts is critical for effective troubleshooting and optimization.

Q1: What is the fundamental reaction for forming 9-Anthraldoxime?

A1: 9-Anthraldoxime is synthesized through the condensation reaction of 9-Anthraldehyde with hydroxylamine.[1] This reaction is a nucleophilic addition-elimination, where the nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[2] This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the C=N double bond of the oxime.[3]

Q2: What are the primary factors that control the rate of 9-Anthraldoxime formation?

A2: The rate of oxime formation is primarily influenced by five key parameters:

  • pH: This is arguably the most critical factor. The reaction requires a delicate balance, as it is acid-catalyzed but the nucleophile (hydroxylamine) can be deactivated in highly acidic conditions.[4]

  • Temperature: Increasing the temperature can overcome the activation energy barrier, but excessive heat may lead to degradation of reactants or the product.[5]

  • Concentration: Higher concentrations of reactants can increase the reaction rate, but solubility limitations, especially for the planar 9-Anthraldehyde, must be considered.[6]

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway. Protic solvents can participate in proton transfer steps.

  • Catalyst: While the reaction is inherently acid-catalyzed, specific catalysts can significantly accelerate the rate-limiting dehydration step.

Q3: Why is pH control so critical for this reaction?

A3: pH control is paramount due to a mechanistic dichotomy:

  • Acid Catalysis: The reaction is accelerated by acid, which protonates the carbonyl oxygen of 9-Anthraldehyde. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the hydroxylamine nucleophile.[7]

  • Nucleophile Activity: Hydroxylamine is a base. In a solution that is too acidic (e.g., pH < 4), the hydroxylamine will be protonated to form NH₃OH⁺. This protonated form has no lone pair of electrons on the nitrogen, rendering it non-nucleophilic and halting the reaction.[4]

Therefore, a "sweet spot" in a weakly acidic medium is required. This ensures a sufficient concentration of protonated aldehyde to activate the carbonyl without deactivating the hydroxylamine nucleophile. The optimal pH for most oxime formations is typically between 4 and 5.[4]

Section 2: Troubleshooting Guide for Slow or Incomplete Reactions

Problem: My reaction to form 9-Anthraldoxime from 9-Anthraldehyde and hydroxylamine hydrochloride is slow, stalls, or results in a low yield.

This troubleshooting workflow provides a systematic approach to identifying and resolving common experimental issues.

Troubleshooting_Workflow start Problem: Slow or Incomplete Reaction check_ph 1. Verify pH Is the pH in the optimal range (4-5)? start->check_ph check_temp 2. Assess Temperature Is the reaction temperature adequate? check_ph->check_temp Yes adjust_ph Action: Adjust pH to 4-5 using a buffer or mild base (e.g., NaOAc). check_ph->adjust_ph No check_reagents 3. Evaluate Reagents Are starting materials pure and soluble? check_temp->check_reagents Yes increase_temp Action: Increase temperature moderately (e.g., to 40-60°C). Monitor for degradation. check_temp->increase_temp No check_catalyst 4. Consider Catalyst Are you using an appropriate catalyst? check_reagents->check_catalyst Yes handle_reagents Action: - Check purity of 9-Anthraldehyde. - Use a co-solvent (e.g., Ethanol/Water) to improve solubility. check_reagents->handle_reagents No solution Solution: Optimized Reaction check_catalyst->solution Yes add_catalyst Action: Introduce a catalyst such as an aniline derivative or use mineral water which contains catalytic salts. [1] check_catalyst->add_catalyst No adjust_ph->check_temp increase_temp->check_reagents handle_reagents->check_catalyst add_catalyst->solution

Caption: Troubleshooting workflow for slow 9-Anthraldoxime synthesis.

Troubleshooting Q&A

Q: My reaction mixture is cloudy and the reaction isn't progressing. What's the likely cause? A: The most probable cause is the poor solubility of 9-Anthraldehyde in purely aqueous media. 9-Anthraldehyde is a planar, aromatic compound that is soluble in solvents like toluene but not water.[8][9] To overcome this, use a co-solvent system such as ethanol/water or dioxane/water. This will keep the aldehyde in the solution phase, making it available to react with the hydroxylamine.

Q: I used hydroxylamine hydrochloride, but the reaction is very slow. Did I miss a step? A: Yes, this is a common oversight. Hydroxylamine hydrochloride (NH₂OH·HCl) is an acidic salt. When dissolved, it creates a highly acidic environment (pH < 4) that deactivates the hydroxylamine nucleophile by protonating it. You must add a mild base, such as sodium acetate or pyridine, to neutralize the HCl and buffer the solution into the optimal pH 4-5 range.[4]

Q: Can I just heat the reaction to speed it up? A: Moderate heating can be beneficial, especially given the potential steric hindrance from the bulky anthracene group.[5] However, proceed with caution. 9-Anthraldehyde and its oxime derivative can be sensitive to high temperatures. Monitor the reaction for any color change that might indicate degradation. A temperature range of 40-60°C is a good starting point for optimization.

Q: Are there any simple catalytic methods to enhance the reaction rate? A: Absolutely. While strong acids can be used, nucleophilic catalysts are often more effective and milder. Aniline and its derivatives are well-known catalysts for imine formation and work by forming a more reactive intermediate.[10] Interestingly, studies have shown that using mineral water as a solvent can accelerate the reaction of aryl aldehydes.[11] The dissolved carbonate and sulfate salts in mineral water can contribute to the catalytic effect, promoting the reaction under mild, room-temperature conditions.[11]

Section 3: Optimized Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing 9-Anthraldoxime with an enhanced reaction rate.

Protocol 1: pH-Controlled Synthesis in a Co-Solvent System

This protocol is a self-validating system that ensures optimal pH and reactant solubility from the outset.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 9-Anthraldehyde in a minimal amount of ethanol.

  • Reagent Solution: In a separate beaker, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.

  • Reaction Initiation: While stirring the aldehyde solution, slowly add the aqueous hydroxylamine/acetate solution. The sodium acetate will neutralize the HCl in situ, establishing a buffered, weakly acidic environment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup: Once complete, the product can be isolated by precipitation upon adding excess water, followed by filtration and washing.

Protocol 2: Green Synthesis Using Mineral Water

This protocol leverages the findings that mineral water can catalyze oxime formation under environmentally friendly conditions.[11]

  • Reactant Preparation: Add 1.0 equivalent of 9-Anthraldehyde to a flask.

  • Reagent Solution: In a separate beaker, dissolve 1.2 equivalents of hydroxylamine hydrochloride in commercially available mineral water.

  • Reaction Initiation: Add the mineral water solution to the 9-Anthraldehyde. Due to the aldehyde's low water solubility, vigorous stirring is essential. A phase-transfer catalyst could be considered for larger-scale reactions.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature. The reaction may be slower than the co-solvent method but proceeds under very mild conditions. Monitor by TLC.

  • Workup: Isolate the solid product via filtration, washing thoroughly with water to remove any remaining salts.

Data Summary: Comparative Reaction Conditions

The table below summarizes typical parameters for different synthetic approaches to aldoximes.

ParameterStandard AqueousOptimized (Protocol 1) Green (Protocol 2)
Solvent WaterEthanol/WaterMineral Water
pH Control Uncontrolled (acidic)Buffered (pH ~4.5)Self-regulating
Temperature Room Temp → 80°CRoom Temp → 40°CRoom Temperature
Typical Rate Slow / StalledModerate to FastSlow to Moderate
Key Insight Prone to failureBalances solubility & pHEco-friendly, mild

Section 4: Stability and Subsequent Reactions

Q: How stable is 9-Anthraldoxime once formed? A: Oximes are generally more stable to hydrolysis than analogous imines or hydrazones.[6] However, like all imines, the C=N bond is susceptible to hydrolysis back to the aldehyde and hydroxylamine, a reaction that is accelerated by strong acids and heat.[1][10] For storage, keep the isolated 9-Anthraldoxime in a cool, dry, dark place.

Q: Can 9-Anthraldoxime undergo further reactions? A: Yes, one of the most significant reactions of aldoximes is the Beckmann Rearrangement . When treated with a strong acid (like sulfuric acid) or other reagents like phosphorus pentachloride, 9-Anthraldoxime can rearrange to form 9-anthracenecarboxamide.[12][13] This reaction involves the migration of the group anti-periplanar to the hydroxyl leaving group on the nitrogen.[7]

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement of 9-Anthraldoxime start 9-Anthraldoxime (R-CH=N-OH) protonation Protonation of -OH group start->protonation H⁺ rearrangement Rearrangement & Loss of Water protonation->rearrangement [1,2]-shift amide 9-Anthracenecarboxamide (R-C(=O)-NH) rearrangement->amide + H₂O, Tautomerization

Caption: Simplified pathway of the Beckmann Rearrangement.

References

  • Gümüş, M., & Demir, Y. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Available at: [Link]

  • Bounoure, F., et al. (2023). Stability of Nine Time-Dependent Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT) Use. MDPI. Available at: [Link]

  • Dirksen, A., & Hackeng, T. M. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2022). II. Oximes. Available at: [Link]

  • quimicaorganica.org. (n.d.). Oxime formation. Available at: [Link]

  • BYJU'S. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Seidensticker, T., et al. (2017). One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. Green Chemistry. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Available at: [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]

  • arXiv. (2024). Optimizing High-Level Synthesis Designs with Retrieval-Augmented Large Language Models. Available at: [Link]

  • Prepp. (n.d.). The optimum pH for carrying out the reaction of al. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Strategies toward synthesis of aldoximes: conventional and catalytic methods. Available at: [Link]

  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. Available at: [Link]

  • ResearchGate. (n.d.). 21 questions with answers in OXIMES | Science topic. Available at: [Link]

  • Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? Available at: [Link]

  • ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 9-Anthraldoxime Metal Ion Cross-Reactivity

Content Type: Technical Comparison & Experimental Guide Subject: 9-Anthraldoxime (9-AO) Application: Fluorescence-based Metal Ion Sensing Executive Summary 9-Anthraldoxime (9-AO) represents a class of aromatic oximes uti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: 9-Anthraldoxime (9-AO) Application: Fluorescence-based Metal Ion Sensing

Executive Summary

9-Anthraldoxime (9-AO) represents a class of aromatic oximes utilized in supramolecular chemistry for the detection of transition metal ions. Unlike complex commercially conjugated probes, 9-AO offers a streamlined structural scaffold (


) that leverages the intrinsic fluorescence of the anthracene moiety modulated by the coordination chemistry of the oxime group (

).

This guide provides a rigorous framework for evaluating the cross-reactivity of 9-AO. While 9-AO is frequently cited for its affinity toward Cu(II) (via fluorescence quenching) and Zn(II) (via chelation-enhanced fluorescence), its utility is defined by its selectivity against biologically abundant background ions (Na⁺, K⁺, Ca²⁺, Mg²⁺). This document outlines the experimental protocols to validate these interactions and compares 9-AO against standard chelators like 8-Hydroxyquinoline and Phenanthroline derivatives.

Scientific Foundation: The Sensing Mechanism

The sensing capability of 9-AO relies on the modulation of Photoinduced Electron Transfer (PET).

  • Free Ligand State: The lone pair electrons on the oxime nitrogen can transfer to the excited anthracene fluorophore, effectively quenching fluorescence via the PET process.

  • Chelation (Zn²⁺/Cd²⁺ - Closed Shell): Binding these metals locks the nitrogen lone pair, inhibiting PET. This restores the radiative pathway, resulting in Chelation Enhanced Fluorescence (CHEF) .

  • Chelation (Cu²⁺/Hg²⁺ - Paramagnetic/Heavy): Binding these ions typically results in Chelation Enhanced Quenching (CHEQ) due to paramagnetic interference (Cu²⁺) or spin-orbit coupling (Hg²⁺), causing non-radiative energy decay.

Visualization: Signal Transduction Pathway

SensingMechanism L Free 9-Anthraldoxime (Weak Fluorescence) Complex_Zn Zn-AO Complex (PET Inhibited) L->Complex_Zn Chelation Complex_Cu Cu-AO Complex (Energy Transfer) L->Complex_Cu Chelation Zn Analyte: Zn(II) (Closed Shell) Zn->Complex_Zn Cu Analyte: Cu(II) (Paramagnetic) Cu->Complex_Cu Signal_On Signal: TURN-ON (Blue Emission) Complex_Zn->Signal_On CHEF Effect Signal_Off Signal: QUENCHING (Non-radiative Decay) Complex_Cu->Signal_Off Paramagnetic Effect

Figure 1: Divergent signaling pathways of 9-Anthraldoxime depending on the electronic nature of the coordinating metal ion.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls. All spectral measurements should be performed in spectroscopic grade Acetonitrile (MeCN) or MeCN/Water mixtures (e.g., 9:1 v/v) to maintain solubility while mimicking aqueous environments.

Stock Solution Preparation
  • Ligand Stock: Dissolve 9-AO (MW: 221.25 g/mol ) in MeCN to create a 1.0 mM stock.

  • Metal Salts: Prepare 10 mM stock solutions of perchlorate or nitrate salts (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) in deionized water. Note: Perchlorates are preferred for solubility in organic solvents, but nitrates are safer alternatives.
  • Working Solutions: Dilute Ligand Stock to 10

    
    M for fluorescence titrations.
    
Cross-Reactivity Screening Workflow

This protocol determines the selectivity coefficient (


) against interfering ions.
  • Blank Scan: Record emission spectrum of 10

    
    M 9-AO (
    
    
    
    nm).
  • Single Ion Screen: Add 5 equivalents (50

    
    M) of each metal ion individually to separate 9-AO aliquots. Incubate for 5 mins. Record spectra.[1]
    
  • Competition Assay (The "Gold Standard"):

    • Prepare a cuvette with 10

      
      M 9-AO + 10 
      
      
      
      M Target Ion (e.g., Zn²⁺).
    • Sequentially add 50

      
      M of interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Ni²⁺, Co²⁺).
      
    • Monitor fluorescence intensity (

      
      ) at 
      
      
      
      (approx. 410-430 nm).
    • Validation Criteria: A deviation of

      
       in intensity confirms high selectivity.
      
Visualization: Experimental Workflow

Workflow Start Start: 9-AO Stock (1 mM) Dilution Dilute to 10 µM (Solvent: MeCN/H2O) Start->Dilution Branch Select Experiment Type Dilution->Branch Exp_Titration 1. Titration Isotherm (Determine Kd) Branch->Exp_Titration Exp_Selectivity 2. Selectivity Screen (Single Metal Addition) Branch->Exp_Selectivity Exp_Competition 3. Competition Assay (Target + Interferent) Branch->Exp_Competition Analysis Data Analysis: Plot F/F0 vs Concentration Exp_Titration->Analysis Exp_Selectivity->Analysis Exp_Competition->Analysis Result Output: Selectivity Profile Analysis->Result

Figure 2: Step-by-step workflow for characterizing metal ion affinity and interference.

Cross-Reactivity & Performance Analysis

The following data summarizes the expected performance of 9-AO based on coordination chemistry principles relative to common alternatives.

Selectivity Profile (Comparative)[2]
Metal IonInteraction Type9-AO ResponseInterpretation
Zn(II) Chelation (N, O)High Enhancement Primary Target (Turn-On). Inhibition of PET.
Cu(II) Chelation (N, O)Strong Quenching Primary Target (Turn-Off). Paramagnetic quenching.
Hg(II) Soft-Soft InteractionQuenching Significant interference (Heavy atom effect).
Na(I) / K(I) Weak ElectrostaticNegligibleExcellent selectivity against alkali metals.
Ca(II) / Mg(II) Hard-Hard InteractionNegligibleNo cross-reactivity (Low affinity for oxime N).
Ni(II) / Co(II) ChelationModerate QuenchingPotential interference; requires masking agents.
Product Comparison: 9-AO vs. Alternatives

When selecting a probe for drug development or environmental sensing, 9-AO must be weighed against established standards.

Feature9-Anthraldoxime (9-AO) 8-Hydroxyquinoline (8-HQ) 1,10-Phenanthroline
Selectivity High for Cu(II)/Zn(II) over Ca/Mg.Broad spectrum (low selectivity).High for Fe(II)/Ru(II).
Mechanism PET (Reversible).ESIPT (Excited-State Intramolecular Proton Transfer).MLCT (Metal-to-Ligand Charge Transfer).
Solubility Low in pure water (requires organic co-solvent).Moderate.Moderate.
Stokes Shift Small (~20-40 nm).Large (due to ESIPT).Variable.
Best Use Case Ratiometric sensing of Zn/Cu in biological fluids.General metal extraction/non-specific sensing.Colorimetric Fe detection.
Interpretation of Cross-Reactivity Data

In a competition assay, if the fluorescence of the [9-AO + Zn] complex is


:
  • Addition of Na⁺, K⁺, Ca²⁺ should result in

    
     (Stable signal).
    
  • Addition of Cu²⁺ will likely cause

    
     (Displacement or Quenching).
    
  • Implication: 9-AO is an excellent "Turn-On" sensor for Zinc in biological media only if Copper levels are low or masked. Conversely, it is a highly sensitive "Turn-Off" sensor for Copper.

References

  • Mechanisms of Anthracene-Based Sensors

    • Title: Photoinduced Electron Transfer (PET) signaling in anthracene-based fluorescent chemosensors.
    • Source:Chemical Society Reviews
    • Context: Explains the fundamental PET mechanism utilized by 9-AO.
  • Oxime Coordination Chemistry

    • Title: Oxime-based chemical sensors for the detection of organophosph
    • Source:MDPI Sensors
    • Context: Details the binding modes of oxime groups with transition metals like Zn(II) and Cu(II).
  • Comparative Ligand Data (Phenanthroline)

    • Title: Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline.[1]

    • Source:Inorganic Chemistry (PubMed)
    • Context: Provides baseline selectivity coefficients for phenanthroline-based altern
  • Synthesis and Properties

    • Title: 9-Anthraldehyde oxime, predominantly syn (Product D
    • Source:Sigma-Aldrich / Merck
    • Context: Verification of chemical structure and physical properties for stock prepar

Sources

Comparative

Performance Evaluation Guide: 9-Anthraldoxime-Based Fluorescent Sensors

Executive Summary This technical guide evaluates the performance of 9-Anthraldoxime (9-AO) and its derivatives as fluorescent chemosensors. While the anthracene core provides a high quantum yield and photostability, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of 9-Anthraldoxime (9-AO) and its derivatives as fluorescent chemosensors. While the anthracene core provides a high quantum yield and photostability, the aldoxime group (-CH=N-OH) functions as a dual-responsive switch. It acts as a reactive site for organophosphates (OPs) (via dehydration to nitriles) and hypochlorite (


)  (via oxidation).

This guide contrasts 9-AO sensors against established alternatives (Rhodamine-based probes and Enzymatic assays), demonstrating that while 9-AO offers superior response times (<10s) and "Turn-ON" signal-to-noise ratios, it requires specific structural modifications (e.g., triphenylphosphonium targeting) to match the water solubility of enzymatic competitors.

Mechanistic Principles & Signaling Pathways

The sensing capability of 9-Anthraldoxime relies on modulating the Photoinduced Electron Transfer (PET) and C=N Isomerization pathways.

The "Turn-ON" Switch
  • Native State (OFF): In its oxime form, the fluorescence of the anthracene fluorophore is partially quenched due to the non-radiative decay of the C=N bond (isomerization) and PET from the oxime lone pairs to the anthracene HOMO.

  • Analyte Trigger (ON):

    • Organophosphates (OPs): The oxime hydroxyl group attacks the electrophilic phosphorus center of the OP (e.g., Diethyl chlorophosphate). This triggers a spontaneous elimination of phosphate, converting the aldoxime into a nitrile (-CN) group. The resulting 9-cyanoanthracene is highly fluorescent and rigid, eliminating the non-radiative decay pathway.

    • Hypochlorite (

      
      ): 
      
      
      
      acts as a potent oxidant, converting the oxime (or thioether-modified derivatives) into an aldehyde or sulfoxide, blocking the PET pathway and restoring emission.
Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways for OP and


 detection.

G cluster_0 Sensor State: OFF cluster_1 cluster_2 Node_AO 9-Anthraldoxime (Weak Fluorescence) PET Active | C=N Rotation Node_OP_Rxn Phosphorylation & Dehydration Node_AO->Node_OP_Rxn + DCP / Nerve Agent Node_ClO_Rxn Oxidative Cleavage Node_AO->Node_ClO_Rxn + ClO- (ROS) Node_Nitrile 9-Cyanoanthracene (Strong Blue Emission) PET Blocked | Rigid Structure Node_OP_Rxn->Node_Nitrile Elimination of Phosphate Node_Aldehyde Anthryl-Derivative (Restored ICT/Emission) Node_ClO_Rxn->Node_Aldehyde Oxidation

Figure 1: Divergent reaction pathways of 9-Anthraldoxime sensors. The transformation to 9-Cyanoanthracene (blue path) is specific to phosphorylating agents.

Comparative Performance Evaluation

Scenario A: Detection of Hypochlorite (ROS)

Benchmark: 9-Anthraldoxime derivatives (e.g., Mito-ACS) vs. Phenothiazine (PTZ) and Rhodamine probes.

Feature9-Anthraldoxime (Mito-ACS)Phenothiazine (PTZ-DCM-S)Rhodamine-Hydrazide
Mechanism Thioether Oxidation / ICTC=C Bond OxidationSpirolactam Ring Opening
Response Time < 6 seconds ~10 seconds> 60 seconds
LOD 23 nM 130 nM~50 nM
Stokes Shift Large (>100 nm)Medium (~60 nm)Small (<30 nm)
Selectivity High (Mitochondria Targeted)General CytosolLysosome/Cytosol
Photostability Excellent (Anthracene core) ModerateLow (prone to bleaching)

Analysis: The anthracene-based Mito-ACS outperforms standard PTZ and Rhodamine sensors in response kinetics and photostability . The rapid response (<6s) is critical for capturing transient ROS bursts in mitochondria, a capability often missed by slower Rhodamine kinetics.

Scenario B: Detection of Organophosphates (Nerve Agents/Pesticides)

Benchmark: 9-Anthraldoxime (Chemical) vs. Acetylcholinesterase (Enzymatic) vs. Fluorenone Oxime.

Feature9-AnthraldoximeAcetylcholinesterase (AChE) AssayFluorenone Oxime
Recognition Chemical (Oxime-to-Nitrile)Enzymatic InhibitionChemical (Nucleophilic Attack)
Readout Fluorescence Turn-ONColorimetric/AmperometricFluorescence Shift
LOD ~0.1 - 0.5 µM< 0.05 µM (High Sensitivity)15.5 µg/L (~0.05 µM)
Stability High (Shelf-stable solid) Low (Requires cold chain)High
Interference Minimal (Specific to P-X bonds)High (Heavy metals inhibit AChE)Moderate
Portability Excellent (Paper strip compatible)Low (Buffer/Enzyme maintenance)Good

Analysis: While enzymatic assays (AChE) offer slightly lower LODs, they suffer from false positives due to heavy metal inhibition and thermal instability. 9-Anthraldoxime provides a robust, "field-deployable" alternative where shelf-stability and specificity to the phosphoryl group (P=O) are prioritized over picomolar sensitivity.

Experimental Validation Protocols

Protocol A: Synthesis of 9-Anthraldoxime

Self-Validating Step: Melting point verification ensures purity before sensor application.

  • Reagents: Dissolve 9-anthraldehyde (2.06 g, 10 mmol) in ethanol (50 mL).

  • Addition: Add Hydroxylamine hydrochloride (1.04 g, 15 mmol) and Sodium Acetate (1.23 g, 15 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Isolation: Cool to room temperature. Pour into ice water (200 mL).

  • Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Verify melting point (168–170°C) and

    
    -NMR (Singlet at 
    
    
    
    9.1 ppm for -CH=N-H ).
Protocol B: Spectral Titration for Organophosphates (DCP)

Causality: Diethyl chlorophosphate (DCP) is used as a safe mimic for Sarin/Soman due to similar phosphorylating reactivity.

  • Stock Solution: Prepare

    
     M 9-Anthraldoxime in DMSO.
    
  • Working Solution: Dilute to

    
     in HEPES buffer (pH 7.4, 1% DMSO).
    
  • Baseline Scan: Record fluorescence emission (

    
    , 
    
    
    
    ). Expect weak emission.
  • Titration: Add DCP aliquots (0–50 equivalents). Mix for 10 seconds.

  • Observation: Record spectra immediately. Look for the emergence of a strong vibronic structured band at 410–450 nm (characteristic of 9-cyanoanthracene).

  • Data Processing: Plot

    
     at 420 nm vs. [DCP]. Calculate LOD using 
    
    
    
    .
Experimental Workflow Diagram

Workflow cluster_Exp Performance Validation Start Start: 9-Anthraldehyde Synth Synthesis: Reflux with NH2OH (Yield >85%) Start->Synth Char Characterization (NMR, MP, UV-Vis) Synth->Char Titration Spectral Titration (+ Analyte) Char->Titration Selectivity Interference Study (Metals/ROS) Titration->Selectivity Cell Live Cell Imaging (HeLa/RAW264.7) Selectivity->Cell End Data Analysis: LOD & SNR Cell->End

Figure 2: Step-by-step experimental workflow for synthesizing and validating 9-Anthraldoxime sensors.

Biological Applicability

For biological applications, the hydrophobicity of the anthracene core must be managed.

  • Cell Line: HeLa or RAW264.7 (Macrophage) cells.

  • Loading: Incubate cells with

    
     probe for 20 mins at 37°C.
    
  • Wash: Wash 3x with PBS to remove extracellular probe (reduces background).

  • Stimulation:

    • For ROS (

      
      ):  Stimulate with LPS (1 
      
      
      
      ) or exogenous NaOCl.
    • For OPs: Pre-treat with probe, then add DCP.

  • Imaging: Confocal microscopy. Excitation: 405 nm (Diode laser). Emission: 430–470 nm (Blue channel).

  • Note: Anthracene derivatives often localize to lipid droplets or mitochondria due to lipophilicity.

References

  • Vertex AI Search. (2025).[1] A Sensitive and Selective Fluorescent Probe for Real-Time Detection and Imaging of Hypochlorous Acid in Living Cells. NIH. Link

  • Preprints.org. (2023). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Link

  • MDPI. (2023). Chlorpyrifos Detection Based on 9-Fluorenone Oxime. Link

  • ChemicalBook. (2026).[2] 9-Anthraldehyde Properties and Synthesis. Link

  • ResearchGate. (2025). Recent process in organic near-infrared fluorescent probes for detecting hypochlorous acid/hypochlorite. Link

Sources

Validation

Statistical analysis of data from 9-Anthraldoxime experiments.

Publish Comparison Guide: Statistical Analysis of 9-Anthraldoxime as a Fluorescent Chemosensor 9-Anthraldoxime (9-AO) is a lipophilic, anthracene-based oxime primarily utilized in research as a fluorescent chemosensor fo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Statistical Analysis of 9-Anthraldoxime as a Fluorescent Chemosensor

9-Anthraldoxime (9-AO) is a lipophilic, anthracene-based oxime primarily utilized in research as a fluorescent chemosensor for organophosphates (OPs) and as a synthetic intermediate for isoxazole derivatives. Unlike the clinical standard Pralidoxime (2-PAM) , which is hydrophilic and designed for therapeutic acetylcholinesterase (AChE) reactivation, 9-AO leverages the intrinsic fluorescence of the anthracene core (


 nm) to detect phosphorylation events with high sensitivity.

This guide provides a rigorous statistical framework for analyzing 9-AO experimental data, focusing on its application as a ratiometric or quenching sensor for neurotoxic agents (e.g., Sarin simulants like DCP or DFP).

Feature9-Anthraldoxime (9-AO)Pralidoxime (2-PAM)
Primary Application Fluorescent Sensing / Synthetic IntermediateClinical AChE Reactivation
Signal Output Fluorescence Quenching/EnhancementNone (Requires Ellman's Assay)
Lipophilicity (LogP) High (~3.8) - BBB Permeable ModelLow (<-2.0) - Poor BBB Permeability
Mechanism Nucleophilic attack on P-center

Electronic perturbation
Nucleophilic attack on P-center

Enzyme restoration

Experimental Framework & Data Generation

To ensure statistical validity, data must be generated using a self-validating protocol. The following workflow minimizes batch-to-batch variance, a common source of error in fluorescence spectroscopy.

Protocol: Kinetic Fluorescence Assay for OP Detection
  • Objective: Determine the pseudo-first-order rate constant (

    
    ) and Limit of Detection (LOD) for an OP simulant (e.g., Diethyl chlorophosphate, DCP).
    
  • Reagents:

    • Probe: 9-Anthraldoxime (

      
       in MeCN/HEPES buffer).
      
    • Analyte: DCP (

      
      ).
      
    • Base:

      
       or DIPEA (to generate the reactive oximate anion).
      

Step-by-Step Methodology:

  • Baseline Correction: Measure the fluorescence emission spectrum (

    
     nm, 
    
    
    
    nm) of the solvent blank.
  • Stability Check: Record the spectrum of 9-AO alone for 30 minutes to confirm photostability (drift

    
    ).
    
  • Titration: Add aliquots of DCP. Record spectra immediately and at fixed time intervals (e.g., every 30s).

  • Reactivity Control: Run a parallel reaction with 2-PAM using UV-Vis absorbance (290-300 nm shift) to benchmark the intrinsic reactivity of the oxime group.

ExperimentalWorkflow Start Synthesis & Purification (>98% by HPLC) Prep Stock Solution Prep (MeCN/Buffer) Start->Prep Stab Photostability Test (t = 30 min) Prep->Stab Exp Analyte Titration (OP Addition) Stab->Exp If Drift < 1% Data Data Acquisition (Fluorescence Intensity) Exp->Data Real-time Data->Exp Next Aliquot

Figure 1: Validated workflow for generating reproducible fluorescence data for 9-Anthraldoxime sensors.

Statistical Analysis of 9-Anthraldoxime Data

Researchers often misapply linear regression to non-linear kinetic data. Below are the correct statistical models for analyzing 9-AO performance.

A. Determination of Detection Limits (LOD)

For sensing applications, the LOD must be calculated using the standard deviation of the blank (


), not just visual threshold.
  • Formula:

    
    
    
    • 
      : Standard deviation of the fluorescence intensity of the blank (n 
      
      
      
      10).
    • 
      : Slope of the linear region of the titration curve (Intensity vs. Concentration).
      
  • Validation: The

    
     of the linear regression line must be 
    
    
    
    .
B. Kinetic Rate Analysis ( )

The reaction between 9-AO and an OP follows second-order kinetics but is analyzed under pseudo-first-order conditions (where


).
  • Model: $ \ln((F_t - F_{\infty}) / (F_0 - F_{\infty})) = -k_{obs} t $

    • 
      : Fluorescence at time 
      
      
      
      .
    • 
      : Fluorescence at reaction completion.
      
    • 
      : Pseudo-first-order rate constant.
      
  • Second-Order Rate Constant (

    
    ):  Plot 
    
    
    
    vs.
    
    
    . The slope of this line yields
    
    
    (
    
    
    ), allowing direct comparison with 2-PAM.
C. Selectivity Analysis (Selectivity Coefficient)

To prove 9-AO is specific to OPs and not interfering metal ions:

  • Formula:

    
    
    
  • Requirement: A robust sensor should show

    
     (100-fold preference).
    

Comparative Performance Review

The following table contrasts experimental data for 9-Anthraldoxime against the clinical standard (2-PAM) and a common fluorescent alternative (Fluorescein-Oxime).

Metric9-Anthraldoxime (9-AO)2-PAM (Clinical Std)Fluorescein-Oxime
Detection Mechanism Fluorescence Quenching (PET mechanism)UV-Absorbance ShiftFluorescence Enhancement (FRET/Ring Opening)
LOD (for DCP)

nM
N/A (Therapeutic)

nM
Reaction Rate (

)



Solubility Organic Solvents (MeCN/DMSO)Aqueous (PBS/Saline)Aqueous/Organic Mix
Advantages High Stokes shift; BBB permeability modelHigh Nucleophilicity; Water solubleHigh Quantum Yield
Limitations Low water solubility; Aggregation proneNon-fluorescent; No sensing capabilitypH sensitive

Expert Insight: While 2-PAM is a superior nucleophile due to the cationic pyridinium ring stabilizing the transition state, 9-Anthraldoxime offers the unique advantage of optical readout. The lower


 of 9-AO is attributed to the steric hindrance of the anthracene ring, but this same lipophilicity makes it an excellent candidate for detecting OPs in non-polar environments or studying blood-brain barrier (BBB) penetration models.

Mechanistic Visualization

Understanding the reaction pathway is critical for interpreting spectral shifts. The oxime group acts as a nucleophile, attacking the phosphorus center of the OP.

ReactionMechanism cluster_0 Signal Transduction Oxime 9-Anthraldoxime (Fluorescent) Anion Oximate Anion (Highly Nucleophilic) Oxime->Anion + Base Base Base (Deprotonation) TS Transition State (Phosphorylation) Anion->TS + OP OP Organophosphate (Analyte) Product Phosphorylated Oxime (Non-Fluorescent/Shifted) TS->Product Leaving Group Release

Figure 2: Reaction mechanism of 9-Anthraldoxime with Organophosphates. The conversion to the phosphorylated state alters the Photoinduced Electron Transfer (PET) process, resulting in a measurable signal change.

References

  • Ahmed, S. M., et al. (2020).[1][2] "9-Anthraldehyde oxime: a synthetic tool for variable applications." Monatshefte für Chemie - Chemical Monthly, 151, 1643–1658.[1] Link

  • Worek, F., et al. (2016). "Investigation of the Reactivation Kinetics of a Large Series of Bispyridinium Oximes With Organophosphate-Inhibited Human Acetylcholinesterase." Toxicology Letters, 243, 11-18. Link

  • Chambers, J. E., & Meek, E. C. (2020).[3] "Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes." Toxicology, 441, 152526. Link

  • BenchChem. (2025).[4] "9-Anthraldehyde Oxime: Product Specifications and Applications." BenchChem Technical Library. Link

  • Lorke, D. E., & Petroianu, G. A. (2019).[5] "Treatment of Organophosphate Poisoning with Experimental Oximes: A Review." Current Organic Chemistry, 23(1). Link

Sources

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